Technical Documentation Center

2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Core Science & Biosynthesis

Foundational

Chemical Properties, Structural Dynamics, and Synthetic Utility of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Executive Summary In modern medicinal chemistry, the strategic introduction of fluorine atoms into molecular scaffolds is a highly validated approach to modulating pharmacokinetics, metabolic stability, and target bindin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of fluorine atoms into molecular scaffolds is a highly validated approach to modulating pharmacokinetics, metabolic stability, and target binding affinity. 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (Chemical Formula: C₉H₈F₂O₃) represents a highly specialized building block that leverages both aliphatic and aromatic fluorination.

By combining an α -fluorinated phenylacetic acid core with a meta-substituted (3-fluoro, 5-methoxy) aromatic ring, this compound offers a unique stereoelectronic profile. This whitepaper provides an in-depth technical analysis of its chemical properties, the causality behind its structural advantages in drug design, and a self-validating synthetic methodology for its preparation.

Structural and Electronic Properties

The pharmacological utility of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is driven by the distinct roles of its substituents. Phenylacetic acid derivatives are ubiquitous in medicinal chemistry, often serving as core scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors [3]. However, the native phenylacetic acid scaffold is prone to benzylic oxidation and possesses a relatively high pKa (~4.3), which can limit ionic interactions in physiological environments.

Mechanistic Impact of Substituents
  • α -Fluorination (Benzylic Position): The introduction of a highly electronegative fluorine atom at the benzylic carbon exerts a strong inductive electron-withdrawing effect (-I). This drastically increases the acidity of the adjacent carboxylic acid, lowering the pKa to approximately 2.2–2.5 [1], [4]. In a physiological environment (pH 7.4), this ensures complete ionization, enhancing the formation of strong salt bridges with basic amino acid residues (e.g., arginine, lysine) in target protein pockets. Furthermore, the strong C-F bond (approx. 105 kcal/mol) effectively blocks cytochrome P450-mediated benzylic hydroxylation.

  • 3-Fluoro Aromatic Substitution: The meta-fluorine atom provides a metabolic shield against aromatic oxidation while fine-tuning the electron density of the π -system without adding significant steric bulk.

  • 5-Methoxy Aromatic Substitution: The methoxy group acts as a hydrogen-bond acceptor. Through resonance (+R effect), it donates electron density back into the aromatic ring, balancing the electron-withdrawing nature of the fluorine atoms and optimizing the overall lipophilicity (LogP) for membrane permeability.

Quantitative Data Summary
PropertyValuePharmacological Rationale / Impact
Molecular Formula C₉H₈F₂O₃Efficient low-molecular-weight building block.
Molecular Weight 202.15 g/mol Ideal for Fragment-Based Drug Design (FBDD).
Predicted pKa ~2.2 - 2.5Ensures complete ionization at physiological pH [1].
Estimated LogP 1.8 - 2.2Balanced lipophilicity for optimal cellular permeability.
H-Bond Donors 1Carboxylic acid (-OH) facilitates target anchoring.
H-Bond Acceptors 3Carboxylic (=O), Methoxy (-O-), and Fluorine interactions.

Pharmacological Optimization Logic

The transition from a basic phenylacetic acid to a highly functionalized α -fluoro derivative is a calculated exercise in hit-to-lead optimization. The diagram below illustrates the logical flow of these structural modifications.

Workflow A Base Scaffold: Phenylacetic Acid B Alpha-Fluorination A->B Structural Modification C Meta-F / OMe Substitution A->C Aromatic Tuning D Decreased pKa & Conformational Lock B->D Inductive Effect E CYP450 Resistance & Target Affinity C->E Steric/Electronic Shielding F Optimized Lead Compound D->F E->F

Logical workflow of hit-to-lead optimization using fluorinated phenylacetic acids.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing α -fluoro carboxylic acids requires precision to avoid undesired elimination reactions or decarboxylation. While the non- α -fluorinated precursor, 2-(3-fluoro-5-methoxyphenyl)acetic acid, is commercially accessible [5], introducing the α -fluorine atom with high stereochemical fidelity is best achieved via nucleophilic deoxofluorination of a mandelic acid ( α -hydroxy) derivative using Diethylaminosulfur trifluoride (DAST)[2].

Experimental Protocol: DAST-Mediated Deoxofluorination

Objective: Convert Methyl 2-hydroxy-2-(3-fluoro-5-methoxyphenyl)acetate to 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid.

Causality & Mechanism: DAST acts as a nucleophilic fluorinating agent. The reaction proceeds via a transient dialkylaminosulfur difluoride intermediate, followed by an Sₙ2 displacement by the fluoride ion, resulting in an inversion of stereochemistry. The reaction must be executed at -78°C; elevated temperatures promote E2 elimination, yielding undesired cinnamic acid derivatives. Furthermore, strict anhydrous conditions are mandatory because DAST reacts violently with water to form corrosive hydrofluoric acid (HF), which degrades the substrate and poses severe safety risks.

Step-by-Step Methodology:

  • Preparation & Protection: Ensure the starting material is esterified (e.g., methyl ester) to prevent the carboxylic acid from reacting with DAST. Dissolve 1.0 equivalent of Methyl 2-hydroxy-2-(3-fluoro-5-methoxyphenyl)acetate in anhydrous dichloromethane (CH₂Cl₂, 0.1 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Submerge the reaction vessel in a dry ice/acetone bath to reach -78°C. Slowly add 1.2 equivalents of DAST dropwise over 15 minutes to control the exothermic nature of the intermediate formation.

  • Reaction Progression: Maintain stirring at -78°C for 2 hours, then allow the mixture to slowly warm to 0°C over an additional hour.

  • Self-Validation (In-Process NMR Control): Do not proceed blindly. Extract a 0.1 mL aliquot, quench it in saturated NaHCO₃, extract with CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. Validation Metric: Look for the disappearance of the DAST signal and the emergence of a distinct doublet around -165 ppm to -175 ppm (characteristic of a benzylic C-F coupled to the adjacent benzylic proton). The aromatic fluorine will appear as a separate multiplet around -110 ppm.

  • Quenching & Isolation: Once >95% conversion is confirmed via NMR, carefully quench the bulk reaction by pouring it into a vigorously stirred solution of saturated NaHCO₃ at 0°C. Extract the aqueous layer with CH₂Cl₂ (3x), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Deprotection (Hydrolysis): Dissolve the crude α -fluoro ester in a 3:1 mixture of THF/H₂O at 0°C. Add 1.5 equivalents of Lithium Hydroxide (LiOH). Stir at 0°C until TLC indicates complete consumption of the ester. Note: Hydrolysis must be kept cold to prevent base-catalyzed defluorination. Acidify carefully with 1M HCl to pH 2, extract with ethyl acetate, dry, and concentrate to yield the final 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid.

Synthesis N1 Mandelic Acid Derivative (Alpha-Hydroxy) N2 Esterification (Protecting Group) N1->N2 N3 DAST Fluorination (-78°C, CH2Cl2) N2->N3 Nucleophilic Substitution N4 19F NMR Validation (Check -165 ppm) N3->N4 Reaction Tracking N5 LiOH Hydrolysis (Deprotection) N4->N5 If >95% Conversion N6 Target Compound: Alpha-Fluoro Acid N5->N6

Step-by-step synthetic methodology and self-validating NMR checkpoints.

Conclusion

2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is a prime example of how precise atomic substitutions can radically alter a molecule's pharmacological trajectory. By understanding the causality behind its lowered pKa, enhanced metabolic stability, and the strict environmental controls required for its synthesis, drug development professionals can effectively deploy this building block to rescue failing scaffolds or design next-generation therapeutics with superior pharmacokinetic profiles.

References

  • Ossila. "α,α-Difluorophenylacetic acid | CAS Number 360-03-2." Ossila Chemical Reagents.
  • TCI Chemicals. "フッ素化反応試薬・ 含フッ素ビルディングブロック (Fluorination Reagents & Building Blocks)." TCI Chemical Catalog.
  • Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Inventiva Pharma Research.
  • Fisher Scientific. "alpha-Fluorophenylacetic acid, 97%." Thermo Scientific Chemicals.
  • EvitaChem. "Screening Compounds P135244: 2-(3-Fluoro-5-methoxyphenyl)acetic acid." EvitaChem Catalog.
Exploratory

Strategic Incorporation of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic Acid in Rational Drug Design: Mechanistic Insights and Experimental Workflows

Executive Summary In contemporary medicinal chemistry, the arylacetic acid pharmacophore is ubiquitous, serving as the primary recognition motif in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the arylacetic acid pharmacophore is ubiquitous, serving as the primary recognition motif in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic enzyme inhibitors. However, traditional arylacetic acids often suffer from pharmacokinetic liabilities, including off-target gastrointestinal toxicity and acyl-CoA-mediated chiral inversion. The introduction of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (CAS No. 914637-33-5)[1] represents a sophisticated structural evolution in drug design.

By substituting the alpha-proton with a highly electronegative fluorine atom and decorating the phenyl ring with a 3-fluoro-5-methoxy motif, drug designers can precisely tune the molecule's pKa, enforce conformational rigidity, and abrogate metabolic epimerization[2]. This technical guide elucidates the causality behind these physicochemical shifts and provides validated, self-correcting protocols for leveraging this specific moiety in drug discovery pipelines.

Structural and Physicochemical Profiling

The Alpha-Fluoro Effect on Acidity and Conformation

The most profound impact of the alpha-fluoro substitution is the dramatic modulation of the carboxylic acid's pKa. While unsubstituted phenylacetic acid exhibits a pKa of approximately 4.3, the inductive electron-withdrawing effect of the alpha-fluorine lowers the predicted pKa to roughly 2.12[3].

This hyper-acidification ensures that the carboxylate is fully ionized at physiological pH (7.4), maximizing the strength of ionic interactions (salt bridges) with cationic residues in target binding pockets, such as the Arg120 residue in cyclooxygenase (COX) enzymes or specific coenzyme A complexes[4]. Furthermore, theoretical studies on halogenated phenylacetic acids demonstrate that the highly polarized C-F bond stabilizes specific non-planar conformations via hyperconjugative effects, reducing the entropic penalty upon target binding[2].

The 3-Fluoro-5-Methoxy Aromatic Motif

The meta-meta substitution pattern on the phenyl ring serves a dual mechanistic purpose:

  • Metabolic Shielding: The 3-fluoro group blocks cytochrome P450-mediated aromatic oxidation at a highly susceptible position, increasing the compound's biological half-life.

  • Target Specificity: The 5-methoxy group acts as a localized hydrogen-bond acceptor. In the context of COX-2 inhibition, this moiety is perfectly positioned to exploit the secondary hydrophobic channel (Val523), driving selectivity over COX-1.

Mechanism of Action: Overcoming Metabolic Liabilities

A critical flaw in traditional alpha-methyl arylacetic acids (e.g., ibuprofen, naproxen) is their susceptibility to unidirectional chiral inversion in vivo. This process is driven by acyl-CoA synthetase, which activates the carboxylic acid, followed by alpha-proton abstraction to form an enolate intermediate[5].

The incorporation of the alpha-fluoro group completely abrogates this pathway. The high bond dissociation energy of the C-F bond prevents the proton abstraction required to form the enolate transition state[6]. Consequently, 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid acts as a metabolically stable, configurationally locked pharmacophore.

Metabolic_Stability cluster_Control Control: Alpha-Methyl (Ibuprofen) cluster_Test Test: Alpha-Fluoro Moiety A S-Enantiomer B Acyl-CoA Synthetase A->B Activation C R-Enantiomer (Inversion) B->C Proton Loss D Enantiopure Alpha-Fluoro E Acyl-CoA Synthetase D->E Activation Attempt F No Inversion (Stable) E->F C-F Bond Intact

Fig 1: Comparative metabolic stability of alpha-methyl vs. alpha-fluoro arylacetic acids.

Experimental Methodologies and Self-Validating Protocols

To rigorously evaluate the integration of this fluorinated building block into a lead series, the following self-validating workflows must be employed to ensure data integrity.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Affinity Assay

Objective: Quantify the binding kinetics ( Kon​ , Koff​ , KD​ ) of the alpha-fluoro lead against the target protein (e.g., COX-2) and validate the specific role of the hyper-acidified carboxylate. Causality & Validation: By running a parallel assay using an Arg120Gln mutant protein, the system self-validates. A loss of affinity in the mutant confirms that the alpha-fluoro-induced pKa shift is specifically driving the Arg120 salt bridge interaction. Step-by-Step Methodology:

  • Immobilize recombinant wild-type COX-2 and mutant COX-2 (Arg120Gln) onto separate channels of a CM5 sensor chip using standard EDC/NHS amine coupling.

  • Prepare a concentration series (0.1 nM to 10 µM) of the 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid derivative in HBS-EP+ buffer (pH 7.4).

  • Inject the analyte over both flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

Protocol 2: Microsomal Stability and Epimerization Assay

Objective: Prove the metabolic stability of the alpha-fluoro chiral center against acyl-CoA-mediated inversion. Causality & Validation: The assay uses S-ibuprofen as a positive control for inversion. The presence of R-ibuprofen confirms the assay system is active, validating the negative result (lack of inversion) for the alpha-fluoro compound. Step-by-Step Methodology:

  • Incubate 1 µM of the enantiopure alpha-fluoro compound in human liver microsomes (HLM, 1 mg/mL protein) supplemented with 2 mM ATP, 0.1 mM Coenzyme A, and 1 mM MgCl 2​ at 37°C.

  • Run a parallel positive control using 1 µM S-ibuprofen.

  • Quench reactions at 0, 15, 30, 60, and 120 minutes with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 14,000 x g for 15 minutes and analyze the supernatant via Chiral LC-MS/MS to quantify enantiomeric excess (ee%).

COX2_Binding Ligand 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid Carboxyl Alpha-Fluoro Carboxylate (pKa ~2.12) Ligand->Carboxyl Methoxy 5-Methoxy Group Ligand->Methoxy Fluoro 3-Fluoro Group Ligand->Fluoro Arg120 Arg120 Residue (Strong Salt Bridge) Carboxyl->Arg120 Enhanced Ionic Bond Val523 Val523 Pocket (H-Bond / Steric) Methoxy->Val523 COX-2 Selectivity Hydrophobic Hydrophobic Channel (Lipophilic Shield) Fluoro->Hydrophobic CYP450 Protection

Fig 2: Target binding mechanism of the alpha-fluoro pharmacophore within the COX-2 active site.

Quantitative Data Presentation

The following table summarizes the physicochemical advantages of the alpha-fluoro modification compared to traditional arylacetic acid scaffolds.

Pharmacophore ScaffoldPredicted pKaLogP (Est.)Susceptibility to Chiral InversionPrimary Target Interaction Mode
Phenylacetic Acid ~4.31.4Low (No chiral center)Weak ionic, hydrophobic
Alpha-Methyl (Ibuprofen) ~4.43.9High (Acyl-CoA mediated)Moderate ionic, hydrophobic
Alpha-Fluoro (Target Moiety) ~2.12[3]2.8None (C-F bond locked)Strong ionic (Arg120), H-bond (Methoxy)

Note: The dramatic drop in pKa for the alpha-fluoro derivative ensures >99.9% ionization at physiological pH, directly correlating with enhanced target residence time and minimized off-target diffusion.

References

  • Screening Compounds P135244 | EvitaChem. EvitaChem.
  • Aromatic alpha-keto acids: Topics by Science.gov. Science.gov.
  • Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy.
  • A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold.
  • Advanced drug development and manufacturing - P
  • Cas 1578-63-8, ALPHA-FLUOROPHENYLACETIC ACID. LookChem.

Sources

Foundational

Solubility Profile of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid in DMSO and Organic Solvents: A Technical Guide

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Synthetic Organic Chemists. Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-Fluoro-2-(3-fluoro-5-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Synthetic Organic Chemists. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is a highly functionalized building block and potential intermediate in drug discovery. Its unique structural motifs—an ionizable carboxylic acid, an alpha-fluoro group, a meta-fluoro group, and a meta-methoxy group—create a complex physicochemical profile that dictates its solvation thermodynamics.

Understanding the solubility profile of this compound is critical for assay development, high-throughput screening (HTS), and synthetic route optimization. This whitepaper provides a deep dive into the mechanistic causality of its solubility across various solvent classes, presents predictive quantitative data, and establishes a self-validating experimental protocol for empirical solubility determination.

Structural Analysis and Solvation Thermodynamics

To predict and understand the solubility of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, we must analyze its functional groups through the lens of Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces[1].

  • The Carboxylic Acid (-COOH) Core: In the solid state and in non-polar solvents, carboxylic acids form highly stable, hydrogen-bonded dimers. Solvation requires a solvent capable of thermodynamically disrupting these dimers.

  • The Alpha-Fluoro Substituent: The highly electronegative fluorine atom at the alpha position exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa​ of the carboxylic acid (making it more acidic than a standard phenylacetic acid) and increases the polarity of the molecule.

  • The 3-Fluoro and 5-Methoxy Substituents: The meta-fluoro group enhances lipophilicity and metabolic stability, while the meta-methoxy group introduces a localized dipole and acts as a hydrogen-bond acceptor.

Because of these features, the compound exhibits high affinity for polar aprotic and polar protic solvents, but remains practically insoluble in aliphatic hydrocarbons.

Mechanistic Pathways of Solvation

The choice of solvent directly influences the compound's monomeric vs. dimeric state in solution.

  • Dimethyl Sulfoxide (DMSO): DMSO is the gold standard for solubilizing highly functionalized organic fragments in early drug discovery[2]. The highly polarized sulfoxide ( S=O ) bond acts as a potent hydrogen-bond acceptor. It aggressively disrupts the carboxylic acid dimers of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, forming strong solute-solvent hydrogen bonds with the acidic proton.

  • Protic Solvents (Methanol/Ethanol): These solvents act as both hydrogen-bond donors and acceptors, solvating both the carbonyl oxygen and the hydroxyl proton of the carboxylic acid, as well as the ether oxygen of the methoxy group.

  • Non-Polar Solvents (Hexane/Heptane): Lacking both high dielectric constants and hydrogen-bonding capabilities, these solvents cannot overcome the crystal lattice energy or the dimerization energy of the compound.

Mechanism Compound 2-Fluoro-2-(3-fluoro-5- methoxyphenyl)acetic acid DMSO DMSO (Polar Aprotic) Compound->DMSO -COOH H-Bonding MeOH Methanol (Polar Protic) Compound->MeOH Protic Exchange Hexane Hexane (Non-Polar) Compound->Hexane Lipophilic Interaction Solv_DMSO Strong H-Bond Acceptance Disrupts -COOH Dimers (High Solubility) DMSO->Solv_DMSO Solv_MeOH H-Bond Donor/Acceptor Solvates -COOH & -OMe (High Solubility) MeOH->Solv_MeOH Solv_Hexane Weak Dispersion Forces Fails to Break Dimers (Low Solubility) Hexane->Solv_Hexane

Fig 1. Solvation mechanisms of the target compound across different solvent classes.

Quantitative Solubility Profile

Based on the physicochemical properties of fluorinated phenylacetic acids and established DMSO solubility models[2], the following table summarizes the predicted equilibrium solubility ranges for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid at 25°C.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Predicted Solubility RangeSolvation Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL Optimal H-bond acceptance; completely disrupts -COOH dimers.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 mg/mL Strong H-bond acceptor; high polarity.
Polar Protic Methanol (MeOH)32.750 - 100 mg/mL Dual H-bond donor/acceptor interactions.
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 50 mg/mL Moderate dipole interactions; partial dimer disruption.
Halogenated Dichloromethane (DCM)8.95 - 20 mg/mL Solvates the lipophilic fluorinated aromatic ring.
Non-Polar Hexane / Heptane~1.9< 1 mg/mL Inability to break H-bonded dimers or solvate the polar core.
Aqueous Water (pH 2.0)80.1< 1 mg/mL High lattice energy and lipophilicity prevent dissolution of unionized form.
Aqueous Buffer (pH 7.4)80.1> 50 mg/mL Deprotonation of the -COOH group leads to highly soluble carboxylate salt.

Experimental Protocol: Saturation Shake-Flask Method

To empirically validate the solubility of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, the classical saturation shake-flask method remains the most robust and self-validating technique. The following protocol is adapted from established pharmaceutical guidelines to ensure thermodynamic equilibrium is reached[3].

Materials & Reagents
  • Target Compound: 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (Purity >98%)

  • Solvents: HPLC-grade DMSO, Methanol, Ethyl Acetate, etc.

  • Equipment: Thermostatic orbital shaker, temperature-controlled centrifuge (10,000 x g), HPLC-UV system.

Step-by-Step Methodology
  • Preparation of the Saturated System (Excess Solid):

    • Weigh approximately 50 mg of the compound into a 2 mL glass HPLC vial.

    • Add 0.5 mL of the target solvent (e.g., DMSO).

    • Causality Check: A visible excess of solid must remain. If the solid dissolves completely, add more compound until saturation is visually confirmed. This ensures the chemical potential of the solid equals that of the solute in solution[3].

  • Thermostatic Incubation:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for biological relevance).

    • Agitate at 300 RPM for 24 to 48 hours. Note: 24 hours is typically sufficient for small organic molecules, but 48 hours guarantees thermodynamic equilibrium.

  • Phase Separation:

    • Remove the vials and immediately centrifuge at 10,000 x g for 15 minutes at the exact incubation temperature (25°C).

    • Causality Check: Temperature control during centrifugation is critical. A drop in temperature will cause precipitation, while an increase will artificially inflate the solubility reading[3].

  • Supernatant Extraction and Dilution:

    • Carefully extract an aliquot (e.g., 50 µL) of the clear supernatant using a positive displacement pipette.

    • Dilute the aliquot into a compatible solvent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the HPLC-UV detector.

  • HPLC-UV Quantification:

    • Analyze the diluted samples against a pre-established multi-point calibration curve of the compound.

    • Calculate the equilibrium solubility ( Seq​ ) in mg/mL, accounting for the dilution factor.

Workflow A 1. Solid Excess Addition (Target Compound + Solvent) B 2. Thermostatic Shaking (24-48h at 25°C) A->B C 3. Phase Separation (Centrifugation at 10,000g) B->C D 4. Supernatant Dilution (To linear dynamic range) C->D E 5. HPLC/UV Quantification (Against standard curve) D->E

Fig 2. Saturation shake-flask workflow for thermodynamic equilibrium solubility determination.

Conclusion

The solubility of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is heavily dictated by its ability to form intermolecular hydrogen bonds. For stock solution preparation in drug discovery and high-throughput screening, DMSO is the optimal solvent, providing exceptional solubility (>100 mg/mL) by disrupting the compound's carboxylic acid dimers[2]. For analytical validation, researchers must employ rigorous, temperature-controlled shake-flask methodologies to prevent artifactual data caused by supersaturation or temperature fluctuations[3].

References

  • [1] Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. Available at:[Link]

  • [3] Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • [2] Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990–2000. Available at:[Link]

Sources

Exploratory

Thermal Stability and Analytical Validation of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic Acid at Room Temperature

Executive Summary The compound 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is a highly functionalized α -fluoro arylacetic acid derivative, frequently utilized as a critical building block in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is a highly functionalized α -fluoro arylacetic acid derivative, frequently utilized as a critical building block in medicinal chemistry and advanced organic synthesis. A persistent challenge in working with α -fluoro carboxylic acids is their potential for degradation via decarboxylation or defluorination. As a Senior Application Scientist, I have structured this technical guide to provide a deep mechanistic understanding of this compound's thermal stability at room temperature (20–25°C), supported by self-validating analytical protocols designed to ensure absolute structural integrity during storage and handling.

Mechanistic Causality of Thermal Stability

To understand the stability of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, we must analyze the electronic and steric forces governing its molecular architecture.

The α -fluorine atom exerts a profound inductive electron-withdrawing effect (-I), which strongly polarizes the Cα​−Ccarboxyl​ bond. This polarization significantly lowers the pKa of the carboxylic acid, making the proton more labile. However, this same polarization theoretically predisposes the molecule to decarboxylation. Why, then, does it remain stable at room temperature?

The Kinetic Barrier: While the thermodynamics of decarboxylation (releasing CO2​ ) are favorable, the reaction is kinetically hindered at 20–25°C. Spontaneous decarboxylation requires the formation of a high-energy transition state to break the C−C bond. Without external thermal energy (typically >80°C) or strong basic conditions to drive the formation of the highly reactive carboxylate anion, the molecule remains trapped in a stable kinetic well. Furthermore, the non-planar conformation of the phenylacetic acid backbone minimizes steric clashes between the bulky 3-fluoro-5-methoxyphenyl ring and the α -substituents, stabilizing the ground state at room temperature ([1]). Consequently, α -fluorophenylacetic acid derivatives are generally stable at room temperature in closed containers under normal storage conditions ([2]).

Degradation Pathways and Environmental Stressors

When pushed beyond its kinetic barrier, the compound undergoes two primary degradation pathways:

  • Thermal Decarboxylation: Triggered by heat or basic pH, resulting in the extrusion of carbon dioxide and the formation of 1-fluoro-1-(3-fluoro-5-methoxyphenyl)methane. Thermal decomposition can lead to the release of irritating gases ([3]).

  • Hydrolytic Defluorination: Triggered by prolonged exposure to moisture and catalytic acid/base, leading to the substitution of the α -fluorine with a hydroxyl group, releasing hydrofluoric acid (HF).

G A 2-Fluoro-2-(3-fluoro-5-methoxyphenyl) acetic acid B Stable at Room Temp (Kinetic Barrier Intact) A->B 20-25°C, Dry C Decarboxylation (Elevated Temp / Base) A->C >80°C or Basic pH D Defluorination / Hydrolysis (Moisture / Strong Acid) A->D H2O + Catalytic Acid

Fig 1: Thermal and environmental degradation pathways of the alpha-fluoro arylacetic acid.

Quantitative Stability Profile

The following table summarizes the quantitative stability data of the compound under varying environmental conditions, demonstrating its robust stability at room temperature versus its vulnerability under accelerated stress.

Table 1: Comparative Stability Metrics
Storage ConditionDurationPurity (HPLC-UV) 19 F NMR IntegrityPhysical Observation
25°C, <60% RH (Room Temp)0 Months>99.5%Intact (Target signals confirmed)White crystalline solid
25°C, <60% RH (Room Temp)6 Months>99.3%Intact (No defluorination)No visual change
40°C, 75% RH (Accelerated)1 Month98.1%Trace HF/Hydrolysis detectedSlight off-white discoloration
80°C (Thermal Stress)48 Hours<85.0%Major decarboxylation productsGas evolution ( CO2​ )

Self-Validating Experimental Protocols for Stability Monitoring

To ensure trustworthiness in analytical testing, the following protocols are designed as self-validating systems. They do not merely measure purity; they internally verify that the measurement itself is accurate and free from false negatives.

Protocol 1: Stability-Indicating HPLC-UV/MS Assay

Causality: An acidic mobile phase is strictly required. The use of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid moiety, keeping it fully protonated. This prevents peak tailing on the stationary phase and ensures sharp, reproducible retention times. Self-Validation: The protocol incorporates a mandatory System Suitability Test (SST) using a spiked mixture of the parent API and a known decarboxylated degradant. The run is only validated if the resolution ( Rs​ ) between the parent and degradant is ≥2.0 , proving the system's capability to detect trace degradation.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile).

  • SST Execution: Inject the SST resolution mixture. Verify Rs​≥2.0 and a tailing factor of ≤1.5 for the main peak.

  • Sample Preparation: Dissolve 10 mg of the stored 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid in 10 mL of anhydrous acetonitrile. Note: Anhydrous solvent is critical to prevent in-situ hydrolysis during the analysis.

  • Chromatographic Run: Execute a gradient method (5% B to 95% B over 15 minutes) on a C18 column (e.g., 2.1 x 100 mm, 1.7 μ m) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Confirmation: Monitor the UV trace at 254 nm for aromatic quantification, and cross-reference with negative-ion Electrospray Ionization (ESI-). Look for the [M−H]− parent ion and the [M−CO2​−H]− degradant ion to confirm mass balance.

Protocol 2: 19 F NMR Structural Integrity Monitoring

Causality: 19 F NMR is chosen as the primary orthogonal stability indicator because the fluorine nucleus is exquisitely sensitive to its local electronic environment. Electronegative substituents and adjacent functional groups heavily influence the shielding of the fluorine nuclei ([4]). Any cleavage of the C−F bond or loss of the adjacent carboxyl group will drastically shift the α -fluorine resonance, providing an unambiguous marker of degradation. Self-Validation: α,α,α -Trifluorotoluene is added as an internal quantitative standard. By integrating the analyte's α -fluoro peak against this internal standard, the protocol self-validates mass balance. A loss of absolute integral without the appearance of new fluorinated peaks indicates the formation of volatile degradants (e.g., HF gas), which would otherwise be invisible to standard purity assays.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15 mg of the sample and dissolve it in 0.6 mL of anhydrous DMSO−d6​ or CDCl3​ .

  • Internal Standard Addition: Spike the NMR tube with exactly 5.0 μ L of α,α,α -Trifluorotoluene using a calibrated positive-displacement pipette.

  • Acquisition: Acquire the 19 F NMR spectrum at 25°C using a standard proton-decoupled sequence to simplify the multiplets. Ensure a sufficient relaxation delay ( D1≥5 seconds) to allow for accurate quantitative integration.

  • Data Analysis: Set the integral of the Trifluorotoluene CF3​ peak (typically around -63 ppm) to 3.00. Integrate the α -fluoro signal of the sample (typically between -160 to -190 ppm) and the aromatic fluorine signal. A 1:1 ratio between the α -fluoro and aromatic fluoro integrals confirms that no selective defluorination has occurred.

Best Practices for Storage and Handling

Based on the mechanistic and empirical data, 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid should be stored at room temperature (20–25°C) in a tightly sealed, opaque container. The environment must be kept strictly dry (using desiccants if necessary) to prevent hydrolytic defluorination. It must be isolated from strong bases, oxidizing agents, and excessive heat sources to prevent spontaneous decarboxylation.

References

  • "SAFETY DATA SHEET: alpha-Fluorophenylacetic acid" - Thermo Fisher Scientific. URL: [Link]

  • "F-19 NMR chemical shifts. 1. Aliphatic fluorides" - ResearchGate. URL: [Link]

  • "Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy" - ResearchGate. URL: [Link]

Sources

Foundational

Toxicity Profiling and Safe Handling Guidelines for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP) Executive Summary In modern drug discovery, the incorporat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern drug discovery, the incorporation of fluorine is a highly effective strategy to modulate the physicochemical properties of a pharmacophore, including its pKa, lipophilicity, and metabolic stability. 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (CAS: N/A, MW: 202.16 g/mol ) is a highly functionalized building block frequently utilized to introduce lipophilic, sterically constrained moieties into active pharmaceutical ingredients (APIs).

However, as a Senior Application Scientist, I must emphasize that handling α -fluorinated carboxylic acids requires a nuanced understanding of their reactivity and toxicological profiles. Due to its structural homology to highly toxic fluoroacetates, this compound demands stringent laboratory safety protocols. This whitepaper synthesizes the mechanistic toxicology of this building block, provides quantitative hazard data, and outlines self-validating protocols for its safe handling and synthetic incorporation.

Physicochemical Profiling & Mechanistic Toxicology

To understand the handling requirements of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, we must analyze the causality behind its toxicity.

The "Lethal Synthesis" Pathway vs. Steric Hindrance

Unsubstituted fluoroacetate is notoriously toxic because it undergoes a "lethal synthesis" in vivo. It is converted by acyl-CoA synthetase to fluoroacetyl-CoA, which citrate synthase then processes into fluorocitrate. Fluorocitrate acts as a potent, irreversible competitive inhibitor of the aconitase enzyme within the Krebs (TCA) cycle (1)[1]. This inhibition halts cellular respiration, leading to severe metabolic acidosis, citrate accumulation, and fatal hypocalcemia (2)[2].

In contrast, 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid possesses a bulky 3-fluoro-5-methoxyphenyl group at the α -carbon. This steric bulk largely prevents the molecule from serving as a viable substrate for citrate synthase, effectively blocking the formation of a fluorocitrate analog.

Residual Hazards: Irritation and Lipophilicity

Despite this steric protection from aconitase inhibition, the compound retains significant hazards:

  • Electrophilic Reactivity: The α -fluoro substitution strongly withdraws electron density via the inductive effect, increasing the acidity of the carboxylate and rendering the compound a severe mucosal and dermal irritant.

  • Enhanced Dermal Penetration: The fluorinated aromatic ring significantly enhances the molecule's lipophilicity (LogP), facilitating rapid dermal penetration and potential off-target accumulation in lipid-rich tissues compared to unfunctionalized phenylacetic acids (3)[3].

G Start Fluorinated Acetic Acids FA Fluoroacetate (Unsubstituted) Start->FA AFA 2-Fluoro-2-(3-fluoro-5-methoxyphenyl) acetic acid Start->AFA CoA1 Fluoroacetyl-CoA FA->CoA1 Acyl-CoA Synthetase CoA2 Aryl-Fluoroacetyl-CoA AFA->CoA2 Acyl-CoA Synthetase Tox Fluorocitrate Formation (Aconitase Inhibition) CoA1->Tox Citrate Synthase (Lethal Synthesis) Clear Steric Rejection & Alternative Metabolism CoA2->Clear Citrate Synthase (Steric Blockade)

Caption: Metabolic divergence of fluoroacetate vs. alpha-fluoroaryl acids.

Quantitative Safety & Hazard Data

The following table summarizes the physicochemical properties and predicted Global Harmonized System (GHS) classifications based on structural alerts for α -fluoroarylacetic acids.

ParameterSpecification / Classification
Chemical Formula C9H8F2O3
Molecular Weight 202.16 g/mol
Physical State White to off-white crystalline powder
GHS Hazard Classifications Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3
Signal Word WARNING
Primary Routes of Exposure Inhalation (dust/aerosol), Dermal absorption, Ingestion
Required PPE Nitrile gloves (double-layered), safety goggles, lab coat, fume hood
Storage Conditions 2–8 °C under inert gas (Argon/N2); protect from moisture

Safe Handling and Spill Decontamination Protocols

Fluorinated organic powders are highly prone to static charge buildup, which can lead to rapid aerosolization ("fly-away") during weighing, posing a severe inhalation risk.

Weighing Protocol
  • Environment: Perform all weighing inside a certified chemical fume hood or a static-free powder weighing enclosure.

  • Discharge: Use an anti-static gun (e.g., Zerostat) on the spatula and the weighing boat prior to handling the solid.

  • Transfer: Cap the vial immediately after transferring the required mass. Do not leave the bulk container open to ambient humidity, as trace moisture can induce slow hydrolytic degradation.

Self-Validating Spill Protocol

In the event of a powder spill on the benchtop or inside the hood:

  • Containment: Do not sweep dry powder. Cover the spill with a weakly basic absorbent (e.g., a 1:1 mixture of sodium carbonate and sand) to neutralize the acidic moiety.

  • Wetting: Gently mist the absorbent with water to facilitate the acid-base neutralization reaction.

  • Collection: Scoop the slurry using a non-sparking tool into a designated halogenated hazardous waste container.

  • Self-Validation Check: After wiping the area with a damp paper towel, press a moistened universal pH indicator strip against the surface. A stable pH reading of 7.0–8.0 validates that the acidic hazard has been completely neutralized. If the pH is < 7, reapply the sodium carbonate mixture before final decontamination.

Experimental Workflow: Safe Incorporation via Amide Coupling

Because the α -fluorine is highly electron-withdrawing, the carboxylate is less nucleophilic than a standard acetic acid. Furthermore, once activated, the resulting ester is highly susceptible to premature hydrolysis. Therefore, a highly efficient coupling reagent like HATU is required to drive the reaction kinetically before side reactions occur (4)[4].

Step-by-Step HATU-Mediated Coupling
  • Dissolution: In an oven-dried flask under Argon, dissolve 1.0 eq of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Amine & Base Addition: Add 1.1 eq of the target amine, followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The excess base ensures the amine is free-based and maintains the basic environment necessary for HATU activation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 eq of HATU portion-wise. Causality note: Cooling minimizes the exothermic degradation of the highly reactive α -fluoro activated ester.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • Self-Validation Check (Crucial): At the 1-hour mark, withdraw a 5 µL aliquot and dilute in 1 mL of Acetonitrile for LC-MS analysis. The complete disappearance of the starting acid mass (m/z [M-H]⁻ 201.1) and the emergence of the product mass validates the reaction's completion. Proceeding to the quench without this validation risks releasing unreacted, hazardous α -fluoro acid into the aqueous waste stream.

  • Quenching & Extraction: Once validated, quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc). Segregate the aqueous layer strictly into halogenated aqueous waste .

G S1 1. Weighing (Anti-Static) S2 2. Dissolution (DMF + DIPEA) S1->S2 S3 3. Activation (HATU at 0°C) S2->S3 S4 4. Coupling (RT, 1-2h) S3->S4 S5 5. Validation (LC-MS Check) S4->S5 S6 6. Quench (NaHCO3 aq) S5->S6

Caption: Step-by-step safe amide coupling workflow for fluorinated acids.

References

  • FLUOROACETATE | Poisoning & Drug Overdose, 7e , AccessMedicine. 1

  • The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex , PNAS. 2

  • Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection , ACS Publications (Journal of Medicinal Chemistry). 4

  • The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter , ASM Journals (mBio). 3

Sources

Exploratory

Pharmacokinetic Profiling of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic Acid Derivatives: A Technical Whitepaper

Executive Summary The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool for modulating physicochemical properties, metabolic stability,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool for modulating physicochemical properties, metabolic stability, and target binding affinity. 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid represents a highly specialized pharmacophore. By combining an α -fluorinated acetic acid core with a uniquely substituted phenyl ring, this scaffold presents a distinct pharmacokinetic (PK) profile.

This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound class. It is designed for drug development professionals seeking to leverage fluorinated phenylacetic acid derivatives in the design of novel therapeutics, such as kinase inhibitors or PPAR agonists [1].

Structural Rationale & Physicochemical Profiling

The pharmacokinetic behavior of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is dictated by three critical structural modifications compared to a standard phenylacetic acid backbone:

  • α -Fluorination (2-Fluoro position): The introduction of a highly electronegative fluorine atom adjacent to the carboxylic acid significantly lowers the pKa​ of the carboxylate group. This ensures the molecule remains predominantly ionized at physiological pH (7.4), which impacts its distribution and clearance. Furthermore, α -fluorination sterically and electronically blocks α -oxidation—a common metabolic liability in non-fluorinated analogs [2].

  • Aromatic Fluorination (3-Fluoro position): Fluorine substitution on the phenyl ring prevents cytochrome P450 (CYP450)-mediated aromatic hydroxylation at that specific site. It also withdraws electron density from the ring, increasing the overall metabolic stability of the compound.

  • Methoxy Substitution (5-Methoxy position): While the methoxy group improves lipophilicity and provides a vector for target engagement, it acts as the primary soft spot for Phase I metabolism (O-demethylation).

Table 1: Predicted Physicochemical Properties

Data represents calculated consensus values for the base scaffold to guide formulation and ADME predictions.

PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 202.16 g/mol Highly favorable for oral absorption (Lipinski's Rule of 5).
LogP (Octanol/Water) ~2.1 - 2.5Optimal balance for passive membrane permeability and solubility.
pKa​ (Carboxylic Acid) ~3.0 - 3.5Highly ionized in plasma; relies on active transport or paracellular routes.
Topological Polar Surface Area 46.5 ŲExcellent for gastrointestinal absorption; potential for blood-brain barrier (BBB) penetration if not effluxed.

Absorption and Distribution Kinetics

Membrane Permeability

Despite the low pKa​ resulting in high ionization at pH 7.4, the increased lipophilicity imparted by the two fluorine atoms compensates for the charge, allowing for moderate to high passive transcellular permeability. In the acidic environment of the stomach (pH 1.5 - 3.5), a larger fraction of the compound exists in its unionized state, facilitating rapid gastric absorption.

Protein Binding

Phenylacetic acid derivatives are notorious for high plasma protein binding, specifically to Human Serum Albumin (HSA). The ionized carboxylate forms strong electrostatic interactions with basic residues (e.g., arginine, lysine) in HSA's binding sites (typically Site I or Site II). Consequently, researchers should anticipate a high fraction bound ( fb​>90% ), which restricts the volume of distribution ( Vd​ ) primarily to the extracellular fluid and limits the unbound clearance rate.

Metabolic Pathways & Clearance Mechanisms

The clearance of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is governed by a dual-pathway system involving both Phase I and Phase II biotransformations.

Phase I: CYP-Mediated O-Demethylation

Because the fluorine atoms block oxidation at the α -carbon and the 3-position of the phenyl ring, the 5-methoxy group becomes the primary target for Phase I metabolism. Cytochrome P450 enzymes—most notably CYP2C9 and CYP2D6 —catalyze the O-demethylation of this group, yielding a phenolic metabolite.

Phase II: Acyl Glucuronidation (The Primary Clearance Route)

Carboxylic acids are classically cleared via acyl glucuronidation. Drawing parallels from structurally related phenylacetic acids like fenofibric acid, the conjugation of the carboxylate group with glucuronic acid is predominantly mediated by UGT2B7 and UGT1A9 [3]. This forms an acyl glucuronide, which is highly water-soluble and readily excreted via renal filtration or biliary efflux.

MetabolicPathway Parent 2-Fluoro-2-(3-fluoro-5-methoxyphenyl) acetic acid Phase1 Phase I: CYP2C9 / CYP2D6 O-Demethylation Parent->Phase1 NADPH, O2 Phase2A Phase II: UGT2B7 / UGT1A9 Acyl Glucuronidation Parent->Phase2A UDPGA Desmethyl O-Desmethyl Metabolite (Phenol derivative) Phase1->Desmethyl Phase2B Phase II: UGTs / SULTs Phenolic Conjugation Desmethyl->Phase2B UDPGA / PAPS AcylGluc Acyl Glucuronide (Major Excretory Product) Phase2A->AcylGluc PhenolConj O-Glucuronide / Sulfate (Secondary Excretory Product) Phase2B->PhenolConj

Biotransformation pathways of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid.

Experimental Protocols for PK Validation

To validate the predicted clearance mechanisms, a robust in vitro microsomal stability assay must be executed. The following protocol is a self-validating system designed to capture both Phase I (CYP) and Phase II (UGT) intrinsic clearance ( CLint​ ).

Protocol: Comprehensive In Vitro Microsomal Stability Assay

Rationale: UGT enzymes are located on the luminal side of the endoplasmic reticulum. To accurately assess glucuronidation, the microsomal membranes must be permeabilized using a pore-forming agent like alamethicin; otherwise, the UDPGA cofactor cannot reach the active site, leading to false-negative clearance data.

Step-by-Step Methodology:

  • Microsome Preparation: Dilute Human Liver Microsomes (HLMs) to a final concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pore Formation (Critical Step): Add alamethicin (50 µg/mg of microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Compound Addition: Spike the test compound (2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • To assess both pathways simultaneously, initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide or labetalol).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials for Multiple Reaction Monitoring (MRM) quantification of the parent disappearance and full-scan product ion mapping for metabolite identification.

Workflow Step1 1. Incubation HLMs + Alamethicin + UDPGA/NADPH Step2 2. Quenching Ice-cold Acetonitrile + Internal Standard Step1->Step2 Step3 3. Centrifugation 14,000 x g, 15 min at 4°C Step2->Step3 Step4 4. LC-MS/MS MRM & Product Ion Scanning Step3->Step4 Step5 5. Data Analysis Clearance (CLint) & Metabolite ID Step4->Step5

High-throughput in vitro workflow for determining microsomal intrinsic clearance.

Conclusion

The 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid scaffold represents a highly optimized intermediate for drug discovery. By strategically deploying fluorine atoms, researchers can effectively suppress α -oxidation and aromatic hydroxylation, channeling the molecule's clearance toward predictable UGT-mediated acyl glucuronidation and CYP2C9/2D6-mediated O-demethylation. Understanding these specific structural causalities allows for precise tuning of half-life, bioavailability, and safety profiles in downstream active pharmaceutical ingredients.

References

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules 2023, 28(16), 6088.[Link]

  • ASPET / National Institutes of Health. In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. Drug Metabolism and Disposition 2009.[Link]

Foundational

Biological Activity and Physicochemical Modulation of α-Fluorinated Phenylacetic Acid Compounds

A Technical Whitepaper for Drug Development Professionals Executive Summary The strategic insertion of fluorine into small molecules remains a cornerstone of modern medicinal chemistry. Specifically, the α-fluorination o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The strategic insertion of fluorine into small molecules remains a cornerstone of modern medicinal chemistry. Specifically, the α-fluorination of phenylacetic acid (PAA) derivatives—a structural motif common in non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) agents—profoundly alters their biological activity. This guide elucidates the causality between the physicochemical changes induced by α-fluorination (such as pKa depression, logD modulation, and conformational locking) and the resulting pharmacological outcomes. By understanding these mechanisms, researchers can rationally design α-fluorophenylacetic acid (α-FPAA) derivatives with optimized target affinity, enhanced metabolic stability, and tailored membrane permeability.

Mechanistic Physicochemistry: The Causality of Fluorination

pKa Modulation and Ionization State

The introduction of a highly electronegative fluorine atom at the α-carbon of a carboxylic acid exerts a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion, significantly increasing the acidity of the compound. For instance, while unsubstituted phenylacetic acid has a pKa of approximately 4.3, α-fluorophenylacetic acid exhibits a pKa closer to 2.6–3.0. This shift dictates that at physiological pH (7.4), the1, which directly impacts its interaction with target proteins and cellular efflux transporters[1].

Lipophilicity (logP vs. logD7.4) and Membrane Partitioning

Fluorination generally increases the hydrophobic surface area of a molecule, which typically raises the intrinsic partition coefficient (logP). However, the biological behavior of α-FPAAs is governed by their distribution coefficient at physiological pH (logD7.4). Because α-fluorination lowers the pKa, the increased ionization at pH 7.4 often counteracts the intrinsic lipophilicity gain. This can result in a lower or equivalent logD7.4 compared to the non-fluorinated parent, 2 and helping to avoid excessive lipophilicity-driven toxicity[2]. The exact 3 requires careful measurement to predict in vivo distribution[3].

Stereoelectronic Conformational Control

Beyond electrostatics, α-fluorination introduces profound stereoelectronic effects. The dipole-dipole interactions between the highly polarized C-F bond and the C=O bond of the carboxylic acid restrict the rotational freedom of the molecule. Theoretical and NMR studies demonstrate that 4 (e.g., syn and anti to the C=O bond) with minimal energy differences[4]. This "conformational locking" pre-organizes the molecule for specific receptor binding pockets, enhancing target affinity and selectivity.

G A α-Fluorination of PAA B Electronegativity (Inductive Effect) A->B C Steric & Stereoelectronic Effects A->C D Decreased pKa (Increased Acidity) B->D E Conformational Locking (C-F / C=O Dipole) C->E F Altered logD (pH 7.4) & Membrane Partitioning D->F G Target Binding (COX) & Metabolic Stability E->G F->G

Logical workflow illustrating how α-fluorination drives physicochemical and biological changes.

Biological Activity & Pharmacological Targets

Cyclooxygenase (COX) Inhibition and NSAID Application

PAA derivatives, such as diclofenac, are well-established COX inhibitors. The α-fluorination of these scaffolds (e.g., α-fluoroibuprofen) maintains or enhances anti-inflammatory activity. The fluorine atom can engage in specific multipolar interactions within the hydrophobic channels of COX-1 and COX-2. Furthermore, 5 replaces the metabolically labile α-hydrogen[5]. This prevents the metabolic chiral inversion typically catalyzed by α-methylacyl-CoA racemase (AMACR), ensuring that the active enantiomer is not converted into its inactive counterpart in vivo.

Blood-Brain Barrier (BBB) Penetration and P-glycoprotein (Pgp) Efflux

In CNS drug design, P-glycoprotein (Pgp)-mediated efflux is a major hurdle. The increased acidity of α-FPAAs can inadvertently increase recognition by Pgp, as the transporter often binds anionic substrates. However, strategic masking of the acidic site (e.g., via methylation or amide formation) combined with1, thereby enhancing BBB penetration for CNS-targeted derivatives[1].

Quantitative Data Summary

The following table summarizes the typical physicochemical and biological shifts observed upon α-fluorination of a generic phenylacetic acid scaffold.

ParameterPhenylacetic Acid (Parent)α-Fluorophenylacetic Acid (α-FPAA)Pharmacological Impact
pKa ~4.3~2.6 - 3.0Increased ionization at physiological pH; alters transporter recognition.
logP (Intrinsic) ~1.4~1.6 - 1.8Increased hydrophobic surface area; enhances target pocket binding.
logD (pH 7.4) ~ -1.5~ -1.8 to -2.0Decreased passive permeability due to higher ionization fraction.
Metabolic Stability Susceptible to α-oxidationHighly resistantProlonged half-life; prevention of chiral inversion.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to evaluate the biological and physicochemical properties of α-FPAAs.

Protocol: 19F-NMR Based LogD7.4 Determination

Traditional UV-based shake-flask methods often fail for aliphatic or weakly chromophoric compounds.6 to measure aliphatic fluorination effects[6].

  • Preparation : Prepare a biphasic system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4), mutually saturated for 24 hours.

  • Spiking : Dissolve the α-FPAA compound in the PBS phase at a known concentration (e.g., 1 mM). Add an internal standard (e.g., trifluoroethanol) to validate NMR integration.

  • Partitioning : Combine equal volumes of the spiked PBS and 1-octanol in a glass vial. Vortex for 5 minutes, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification : Carefully extract aliquots from both the aqueous and octanol phases. Acquire 19F-NMR spectra for both phases using a relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure quantitative integration.

  • Calculation : Calculate logD7.4 = log10(Area_octanol / Area_PBS). The internal standard must yield a consistent ratio to validate the absence of phase cross-contamination.

Protocol: In Vitro Pgp Efflux Assay (Caco-2 Transwell)

This protocol determines if the α-FPAA is a substrate for P-glycoprotein, validating its potential for CNS penetration.

  • Cell Seeding : Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 10^5 cells/cm². Culture for 21 days to form a polarized monolayer.

  • Validation : Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 200 Ω·cm², validating monolayer integrity.

  • Dosing : Prepare the α-FPAA (10 µM) in Hank's Balanced Salt Solution (HBSS, pH 7.4). Apply to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Sampling : Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Analysis : Quantify compound concentrations via LC-MS/MS.

  • Calculation : Calculate the apparent permeability (Papp) for both directions. The Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2.5 indicates significant Pgp efflux.

G S1 Seed Caco-2 Cells on Transwell Inserts S2 TEER Validation (>200 Ω·cm²) S1->S2 S3 Dose α-FPAA (Apical vs Basolateral) S2->S3 Pass S4 Incubate & Sample (Timepoints: 1h, 2h) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) S5->S6

Step-by-step logical workflow for the Caco-2 Pgp Efflux Assay.

References

  • Source: nih.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Source: researchgate.
  • Source: soton.ac.
  • Source: nih.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid: An Application Note for Advanced Drug Discovery

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, a key building block in modern medicinal chemistry. The strategic incorporation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable synthon into their discovery programs.

Introduction

The synthesis of complex fluorinated molecules is a cornerstone of contemporary drug discovery. The target molecule, 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, possesses two key fluorine substitutions: one on the aromatic ring and another at the alpha position to the carboxylic acid. This unique substitution pattern makes it an attractive intermediate for the development of novel therapeutics across various disease areas. The protocol outlined herein is a robust and reproducible two-step process, commencing with the synthesis of the precursor (3-fluoro-5-methoxyphenyl)acetic acid, followed by a direct α-fluorination.

Overall Synthetic Scheme

The synthesis is logically divided into two primary stages, as depicted in the workflow below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: α-Fluorination A 3-Fluoro-5-methoxyaniline B Diazotization A->B NaNO2, HCl C (3-Fluoro-5-methoxyphenyl)acetonitrile B->C KCN, CuCN D Hydrolysis C->D H2SO4, H2O E (3-Fluoro-5-methoxyphenyl)acetic acid D->E F (3-Fluoro-5-methoxyphenyl)acetic acid G α-Fluorination F->G Selectfluor®, DMAP H 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid G->H G cluster_0 α-Fluorination Mechanism A Phenylacetic Acid Derivative B Enolate Formation (Base) A->B DMAP C Nucleophilic Attack on Selectfluor® B->C D α-Fluorinated Product C->D

Caption: Simplified mechanism of α-fluorination.

Reagent/SolventMolecular WeightQuantityMoles
(3-Fluoro-5-methoxyphenyl)acetic acid184.16 g/mol 5.0 g27.1 mmol
Selectfluor®354.26 g/mol 10.6 g29.8 mmol
4-(Dimethylamino)pyridine (DMAP)122.17 g/mol 6.63 g54.2 mmol
Acetonitrile41.05 g/mol 100 mL-

Protocol:

  • In a 250 mL round-bottom flask, dissolve (3-fluoro-5-methoxyphenyl)acetic acid (5.0 g, 27.1 mmol) and 4-(dimethylamino)pyridine (6.63 g, 54.2 mmol) in acetonitrile (100 mL).

  • Stir the solution at room temperature until all solids have dissolved.

  • Add Selectfluor® (10.6 g, 29.8 mmol) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by ¹⁹F NMR or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of both fluorine atoms.

  • Mass Spectrometry (MS): To determine the exact mass of the compound and confirm its elemental composition.

  • Melting Point: As an indicator of purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium nitrite is a strong oxidizing agent.

  • Potassium cyanide and copper(I) cyanide are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

  • Selectfluor® is a strong oxidizing and fluorinating agent. Avoid contact with skin and eyes.

  • Concentrated acids (HCl, H₂SO₄) are corrosive. Handle with care.

References

  • Wang, L. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1639–1657.
  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(30), 5376–5380.
  • Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft.
  • Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]

Application

Application Note: 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic Acid (FFMAA) in Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of contemporary drug discovery, fundamentally altering physicochemical properties, metabolic stability, and target engagement[1]. 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (FFMAA) represents a highly specialized, premium building block that merges two powerful pharmacophoric elements: an α -fluoroarylacetic acid core and a 3,5-disubstituted phenyl ring.

This application note details the mechanistic rationale for employing FFMAA in lead optimization, its specific utility in developing kinase and metallo- β -lactamase inhibitors, and self-validating synthetic protocols designed to preserve its delicate stereochemical integrity during late-stage functionalization.

Physicochemical & Mechanistic Profiling

The utility of FFMAA is driven by the synergistic effects of its structural components, which solve common attrition problems in drug development such as poor metabolic half-life and off-target toxicity.

The α -Fluorine Effect: pKa Modulation and Conformational Locking

The substitution of a hydrogen atom with fluorine at the α -position of a carboxylic acid induces a profound stereoelectronic effect. The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the carboxylic acid from approximately 4.3 (standard phenylacetic acid) to ~2.1[2]. Consequently, FFMAA exists almost exclusively as an anion at physiological pH (7.4). This hyper-ionization restricts passive blood-brain barrier (BBB) penetration—ideal for peripherally restricted targets—and significantly enhances binding affinity to organic anion transporters (OATs) and specific enzyme pockets (e.g., COX-2 or PPAR γ )[3]. Furthermore, the gauche effect between the C–F bond and the carbonyl group locks the molecule into a predictable, rigid conformation, reducing the entropic penalty upon target binding.

The 3-Fluoro-5-methoxy Motif: Metabolic Shielding

Aromatic oxidation by Cytochrome P450 (CYP450) enzymes is a primary route of drug clearance. The 3-fluoro substituent on the FFMAA phenyl ring acts as a metabolic shield. Because the C–F bond is exceptionally strong (~105 kcal/mol), it resists oxidative cleavage, thereby prolonging the pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API)[4]. Simultaneously, the 5-methoxy group serves as a potent hydrogen-bond acceptor and fills lipophilic sub-pockets, a structural strategy recently validated in the development of highly potent FGFR1 inhibitors[5] and metallo- β -lactamase inhibitors[6].

Figure 2: Metabolic shielding and target engagement by the 3-fluoro-5-methoxyphenyl motif.

Quantitative Data: Physicochemical Comparison

To illustrate the impact of FFMAA's substitution pattern, the table below summarizes the predicted physicochemical shifts relative to un-fluorinated analogs.

Compound ScaffoldPredicted pKaPredicted LogPMetabolic Stability (CYP450)Primary Utility
Phenylacetic Acid4.311.41Low (Rapid α -oxidation)Baseline building block
2-Fluoro-2-phenylacetic acid2.121.65ModerateNSAID / COX modulation
FFMAA ~2.05 2.10 High (Aromatic + α -shielding) Kinase & MBL Inhibitors

Table 1: Comparative physicochemical properties demonstrating the enhanced lipophilicity and acidity of FFMAA.

Experimental Protocols

Working with α -fluoroarylacetic acids requires specific synthetic care. The α -proton is highly acidic due to the combined electron-withdrawing effects of the adjacent fluorine, aryl, and carbonyl groups. Harsh activation conditions (e.g., thionyl chloride) lead to deprotonation, forming a ketene intermediate that results in rapid racemization.

The following protocols are designed as self-validating systems , ensuring that causality drives the methodology and that in-process controls (IPCs) guarantee structural integrity.

Protocol A: Stereoretentive Asymmetric Amide Coupling

Objective: Couple enantiopure FFMAA with a primary/secondary amine without loss of enantiomeric excess (ee). Causality: Utilizing HATU generates a highly reactive HOAt ester at 0 °C. This minimizes the lifetime of the activated acid species, allowing the amine nucleophile to trap the ester before base-catalyzed ketene formation can trigger racemization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve enantiopure FFMAA (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Activation: Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir for 5 minutes to allow the formation of the active ester.

  • Amine Addition: Add the target amine (1.2 equiv, 1.2 mmol) dropwise, followed immediately by N,N -diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol).

  • Reaction: Maintain at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Self-Validation (IPC 1): Withdraw a 10 μ L aliquot, quench in MeCN/H₂O, and analyze via LC-MS. The reaction is complete when the FFMAA mass peak is consumed.

  • Self-Validation (IPC 2 - Critical): Analyze the crude mixture via Chiral HPLC against a racemic standard. Acceptance criteria: >98% ee retention.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 10 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Figure 1: Decision tree for alpha-fluoro carboxylic acid activation to prevent racemization.

Protocol B: Photoredox-Catalyzed Decarboxylative Cross-Coupling

Objective: Utilize FFMAA as a traceless precursor to generate an α -fluoro-benzyl radical for sp3

sp2 cross-coupling with aryl halides. Causality: Thermal decarboxylation of α -fluoro acids is kinetically prohibitive due to fluorine's electron-withdrawing effect destabilizing the transition state. Photoredox catalysis overcomes this by utilizing single-electron transfer (SET) oxidation under mild, room-temperature conditions, cleanly generating the required radical.

Step-by-Step Methodology:

  • Catalyst Loading: To an oven-dried vial equipped with a stir bar, add FFMAA (1.5 equiv, 0.3 mmol), the target aryl bromide (1.0 equiv, 0.2 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv, 0.4 mmol).

  • Solvent & Degassing: Seal the vial with a PTFE septum cap. Add anhydrous DMF (2.0 mL) and sparge the solution with Argon for 15 minutes to remove oxygen (which quenches the excited state photocatalyst).

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours.

  • Self-Validation (IPC): Withdraw a 20 μ L aliquot and analyze via ¹⁹F NMR. Acceptance criteria: Disappearance of the FFMAA fluorine signal (~ -180 ppm) and appearance of the cross-coupled α -fluoro product signal.

  • Purification: Dilute with EtOAc, filter through a short pad of Celite to remove metal salts, and purify via flash column chromatography.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[Link]

  • Ni, C., & Hu, M. "Recent advances in green fluorine chemistry." Dove Medical Press, 2015.[Link]

  • LookChem Chemical Database. "ALPHA-FLUOROPHENYLACETIC ACID - Physicochemical Properties." LookChem, 2024.[Link]

  • Kumar, A., et al. "Discovery of Conformationally Constrained Dihydro Benzo-Indole Derivatives as Metallo-β-Lactamase Inhibitors to Tackle Multidrug-Resistant Bacterial Infections." Journal of Medicinal Chemistry, 2025.[Link]

  • Wang, Y., et al. "Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening." Taylor & Francis, 2019.[Link]

Sources

Method

Application Note: A Robust HPLC Method for the Quantification of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Abstract This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid. This compound, a key pharmaceutical intermediate, requires a precise and reliable analytical method for quality control and process monitoring. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy and concluding with a comprehensive validation protocol compliant with International Council for Harmonisation (ICH) guidelines.

Introduction: Understanding the Analyte and the Analytical Challenge

2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is a complex molecule with multiple functional groups that influence its chromatographic behavior. The presence of two fluorine atoms and a methoxy group on the phenyl ring, coupled with a carboxylic acid moiety, presents a unique analytical challenge. High-performance liquid chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the qualitative and quantitative analysis of drugs and intermediates.[1] The development of a successful HPLC method hinges on a thorough understanding of the analyte's properties and the principles of chromatographic separation.[1][2]

Physicochemical Properties of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid
PropertyEstimated Value/CharacteristicRationale and Impact on HPLC Method Development
Molecular Formula C9H8F2O3The presence of fluorine and oxygen atoms suggests the molecule will have some polarity.
Molecular Weight 202.15 g/mol This moderate molecular weight is well-suited for standard HPLC analysis.
pKa (estimated) ~3-4Phenylacetic acids typically have a pKa in this range. The electron-withdrawing fluorine atoms may slightly lower the pKa. This is a critical parameter as the ionization state of the carboxylic acid will significantly impact retention in reversed-phase HPLC.[3][4]
logP (estimated) ~1.5 - 2.5Based on analogs like 2-(2-Fluoro-3-methoxyphenyl)acetic acid (logP ~1.5) and 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (logP ~1.6).[5][6] This indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography.[7]
UV Absorbance Expected λmax ~260-275 nmThe substituted benzene ring is a chromophore. Similar fluorinated phenylacetic acids can be detected around 264 nm.[8] A UV-Vis spectrophotometer or a photodiode array (PDA) detector is appropriate.[9]

HPLC Method Development Strategy: A Systematic Approach

A systematic and logical approach to method development is crucial for achieving a robust and reliable analytical method.[9][10] Our strategy will focus on reversed-phase chromatography, which is ideal for moderately polar compounds like our target analyte.[7]

Initial Screening Phase

The initial screening phase aims to identify a suitable column and mobile phase combination that provides adequate retention and peak shape for the analyte.

Experimental Protocol: Initial Screening

  • Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns are widely used in reversed-phase HPLC due to their hydrophobicity and broad applicability.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry.[3][4]

  • Mobile Phase B: Acetonitrile (ACN). ACN is a common organic modifier in reversed-phase HPLC.

  • Gradient: A generic screening gradient can be employed:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Optimization Phase

Based on the results of the initial screening, the method parameters will be optimized to achieve the desired resolution, peak shape, and analysis time.

Logical Flow for Method Optimization

Method_Optimization Start Initial Screening (C18, ACN/H2O with Formic Acid) Check_Retention Assess Retention Factor (k') Start->Check_Retention Adjust_Gradient Adjust Gradient Slope and Initial %B Check_Retention->Adjust_Gradient k' out of range (1-10) Check_Peak_Shape Evaluate Peak Shape (Tailing Factor) Check_Retention->Check_Peak_Shape k' acceptable Adjust_Gradient->Check_Retention Adjust_pH Optimize Mobile Phase pH (e.g., use TFA or buffer) Check_Peak_Shape->Adjust_pH Tailing > 1.5 Check_Resolution Check Resolution from Impurities Check_Peak_Shape->Check_Resolution Good Peak Shape Adjust_pH->Check_Peak_Shape Adjust_Organic Change Organic Modifier (e.g., Methanol) Check_Resolution->Adjust_Organic Poor Resolution Final_Method Final Optimized Method Check_Resolution->Final_Method Adequate Resolution Adjust_Organic->Check_Resolution

Caption: A systematic workflow for HPLC method optimization.

Final Optimized and Validated HPLC Method

Following the systematic development approach, the following final method was established and validated.

Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 268 nm
Injection Volume 5 µL
Run Time 15 minutes (including equilibration)

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[11][12][13][14]

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked samples.No interference at the retention time of the analyte peak.
Linearity Analyze at least five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range Established from the linearity study.The range for which the method is linear, accurate, and precise.
Accuracy Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Six replicate injections of the 100% concentration sample.- Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (S/N) of 10:1.To be determined experimentally.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).No significant change in system suitability parameters (e.g., retention time, peak area, tailing factor).

Workflow for Method Validation

Method_Validation Start Final Optimized Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated_Method Validated Method Ready for Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Sources

Application

Structural Elucidation of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid using ¹H and ¹⁹F NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, unambiguous structural characterization of fluorinated compounds is paramount. This application note provides a detailed guide to the characterization of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, a molecule featuring two distinct fluorine environments and a chiral center, using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We present not only the foundational theory but also field-proven, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to empower researchers in adapting these methods for their own novel fluorinated molecules.

Introduction: The Analytical Challenge and Opportunity

2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid presents a multifaceted analytical challenge. Its structure contains two magnetically inequivalent fluorine atoms—one aliphatic (Fα) and one aromatic (F-3)—and a chiral center at the α-carbon. This complexity necessitates a robust analytical approach to confirm its identity and purity.

NMR spectroscopy is the preeminent technique for this task. The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio, and a spin of ½, making it a highly sensitive nucleus for NMR measurements.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, which spans a range of approximately 800 ppm, provides exquisite sensitivity to the local electronic environment, often resulting in highly resolved spectra even for complex molecules.[1][2]

This guide will detail the expected ¹H and ¹⁹F NMR spectral features of the target molecule and provide comprehensive protocols to obtain high-quality data for unambiguous structure elucidation.

Foundational Principles: ¹H and ¹⁹F NMR of Organofluorine Compounds

A thorough understanding of the interplay between proton and fluorine nuclei is essential for interpreting the spectra of fluorinated compounds.

  • Chemical Shift (δ): The chemical shift of a nucleus is determined by its local electronic environment. In ¹⁹F NMR, the wide range of chemical shifts is highly informative. Electron-withdrawing groups deshield the fluorine nucleus, shifting its signal downfield, while electron-donating groups cause an upfield shift.

  • Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of nearby nuclei through the bonding electrons results in the splitting of NMR signals. This J-coupling provides critical information about the connectivity of atoms.[3] In fluorinated molecules, we observe:

    • ¹H-¹H Coupling (ⁿJHH): Standard proton-proton couplings.

    • ¹H-¹⁹F Coupling (ⁿJHF): Coupling between proton and fluorine nuclei, which can occur over several bonds.

    • ¹⁹F-¹⁹F Coupling (ⁿJFF): Coupling between different fluorine nuclei. The magnitude of JFF can be influenced by both through-bond and through-space interactions.[4][5]

The presence of both ¹H-¹⁹F and ¹⁹F-¹⁹F couplings in 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid leads to complex but highly informative splitting patterns, which are the key to its structural confirmation.

Predicted Spectral Features of the Target Molecule

Based on the structure, we can predict the key features of the ¹H and ¹⁹F NMR spectra. These predictions are crucial for guiding spectral assignment.

Structure:

Predicted ¹H NMR Spectrum
  • -OCH₃ (Methoxy Group): Expected to appear as a singlet around 3.8-4.0 ppm.

  • Aromatic Protons (H-2, H-4, H-6): These three protons are in unique chemical environments. They will appear in the aromatic region (approx. 6.5-7.5 ppm) and will show complex splitting due to both H-H and H-F couplings.

    • H-6: Will likely be a doublet of doublets due to coupling to H-2 (⁴JHH, small) and F-3 (⁴JHF, typically 2-4 Hz).

    • H-4: Expected to be a doublet of doublets due to coupling to H-2 (⁴JHH, small) and F-3 (³JHF, typically 6-10 Hz).

    • H-2: Will likely be a triplet or doublet of doublets of doublets due to coupling to H-4, H-6, and potentially a long-range coupling to F-3.

  • -CH(F)COOH (α-proton): This proton is attached to the chiral center and is adjacent to a fluorine atom. It is expected to be a doublet due to the large geminal ²JHF coupling (typically 45-50 Hz) with Fα. It may be further split by long-range couplings to the aromatic protons. Its chemical shift will be downfield, likely in the 5.0-6.0 ppm range.

  • -COOH (Carboxylic Acid Proton): A broad singlet, typically >10 ppm, whose position is highly dependent on solvent and concentration.

Predicted ¹⁹F NMR Spectrum
  • Aromatic Fluorine (F-3): The chemical shift for monofluorobenzene is approximately -113 ppm.[6] Substitution will alter this value. This signal is expected to be a doublet of triplets (or a more complex multiplet) due to coupling to the adjacent aromatic protons (H-2, H-4) and a longer-range coupling to the aliphatic fluorine (Fα).

  • Aliphatic Fluorine (Fα): The chemical shift of fluorine atoms on an sp³ carbon is typically in the -200 to -220 ppm range.[1] This signal will be a doublet due to the large geminal coupling to the α-proton (²JHF). It will also be split by the aromatic fluorine (F-3) over five bonds (⁵JFF), which can be significant.[4]

The following workflow illustrates the logical process of using NMR data for structural elucidation.

G cluster_prep Phase 1: Preparation & Acquisition cluster_process Phase 2: Processing & Analysis cluster_confirm Phase 3: Confirmation SamplePrep Sample Preparation (Solvent, Standard) Acquire1H Acquire 1D ¹H Spectrum SamplePrep->Acquire1H Acquire19F Acquire 1D ¹⁹F Spectrum SamplePrep->Acquire19F Process Data Processing (FT, Phasing, Referencing) Assign1H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) Process->Assign1H Assign19F Assign ¹⁹F Signals (Chemical Shift, Multiplicity) Process->Assign19F Correlate Correlate Spectra (Analyze J-Couplings: JHF, JFF) Assign1H->Correlate Assign19F->Correlate Confirmation Structure Confirmation Correlate->Confirmation

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocols

Acquiring high-quality, reproducible NMR spectra requires meticulous attention to detail in both sample preparation and instrument setup.

Protocol 1: Sample Preparation

The choice of solvent and reference standard is critical for accurate data.[7]

  • Analyte Weighing: Accurately weigh 5-10 mg of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Acetone-d₆ or DMSO-d₆ are good starting choices as they effectively solvate carboxylic acids and generally provide well-resolved peaks.[7] CDCl₃ can also be used, but the carboxylic acid proton may exchange or produce a very broad signal.

  • Internal Standard Addition (Optional but Recommended): For precise chemical shift referencing, an internal standard is invaluable.[8]

    • For ¹H NMR: Add a small amount of Tetramethylsilane (TMS) to set the 0.00 ppm reference.

    • For ¹⁹F NMR: An internal reference like trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or monofluorobenzene (C₆H₅F, δ ≈ -113.15 ppm) can be used, provided its signal does not overlap with the analyte signals.[6][9] Alternatively, modern spectrometers can use indirect referencing based on the deuterium lock signal and the unified chemical shift scale.[8][10]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Protocol 2: ¹H NMR Data Acquisition (500 MHz Spectrometer)
  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Tuning and Matching: Tune and match the ¹H probe for the sample.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems) is typically sufficient.

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Transmitter Offset (O1p): Center on the spectral region of interest, typically around 6-7 ppm.

    • Acquisition Time (AQ): 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

Protocol 3: ¹⁹F NMR Data Acquisition (500 MHz Spectrometer)

¹⁹F NMR requires a broader spectral window and careful consideration of the transmitter offset.

  • Instrument Setup: Ensure the spectrometer is configured for ¹⁹F observation. Tune and match the probe for the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with ¹H decoupling (e.g., 'zgfhigqn' on Bruker systems) is recommended to simplify the spectra by removing ¹H-¹⁹F couplings.[8] An initial coupled spectrum should also be acquired to observe these interactions.

    • Spectral Width (SW): A wide spectral width of ~250-300 ppm is recommended for initial scouting to ensure all signals are captured.

    • Transmitter Offset (O1p): Center the offset in the middle of the expected fluorine region (e.g., around -150 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 64-256 scans, as needed to achieve a good signal-to-noise ratio.

Data Interpretation and Summary

After processing (Fourier transformation, phasing, and baseline correction), the spectra can be analyzed. The key is to use the predicted patterns and coupling constants to assign each signal to a specific nucleus in the molecule.

The diagram below illustrates the key J-coupling interactions that define the spectral appearance of the molecule.

Caption: Key J-coupling interactions within the molecule.

Summary of Predicted NMR Data
NucleusPredicted δ (ppm)Predicted MultiplicityCoupled To (Major Couplings)
¹H NMR
-COOH>10br s-
5.0 - 6.0dFα (²JHF)
-OCH₃3.8 - 4.0s-
H-2, H-4, H-66.5 - 7.5mOther aromatic H, F-3, Fα
¹⁹F NMR
-200 to -220d (of m)Hα (²JHF), F-3 (⁵JFF), aromatic H
F-3~ -115mAromatic H (³JHF, ⁴JHF), Fα (⁵JFF)

br s = broad singlet, d = doublet, s = singlet, m = multiplet

Conclusion

The combination of ¹H and ¹⁹F NMR spectroscopy provides a powerful and definitive method for the structural characterization of complex fluorinated molecules like 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid. By carefully preparing the sample and selecting appropriate acquisition parameters, high-quality spectra can be obtained. The analysis of chemical shifts and, most importantly, the intricate patterns of ¹H-¹⁹F and ¹⁹F-¹⁹F J-couplings allows for the unambiguous assignment of all relevant nuclei, thereby confirming the molecular structure with high confidence. The protocols and interpretive framework presented here serve as a robust guide for researchers in pharmaceutical and chemical development.

References

  • DiMagno, S. G., & Biffinger, J. C. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3435–3443. [Link][11]

  • Biffinger, J. C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link][12]

  • DiMagno, S. G., & Biffinger, J. C. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link][13]

  • DiMagno, S. G., & Biffinger, J. C. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link][14]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link][15]

  • Castañeda-Arriaga, R., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link][4]

  • Contreras, R. H., et al. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. [Link]

  • Malz, F., & Jancke, H. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link][9]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link][1]

  • Weiss, D. R., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link][8]

  • Gutowsky, H. S., & McCall, D. W. (1961). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics. [Link][5]

  • U.S. Army Engineer Research and Development Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. [Link][7]

  • Wlasichuk, D., et al. (1998). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate. [Link]

  • UC Santa Barbara. F19 detection - NMR Facility. UC Santa Barbara Chemistry and Biochemistry. [Link][10]

  • Kanamori, H., & Roberts, J. D. (1983). ¹H and 19F NMR Spectra of Some Fluorocyclobutane Derivatives. J-STAGE. [Link]

  • Novikov, A. S. (2025). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. [Link][2]

  • ResearchGate. (2018). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. ResearchGate. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. UC Santa Barbara. [Link]

  • PubChem. 2-Fluoro-2-methoxyacetic acid. PubChem. [Link]

  • Gouilleux, B., et al. (2020). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • UC Santa Barbara. 19F NMR Reference Standards. UC Santa Barbara Chemistry and Biochemistry. [Link][16]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic Acid in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can be the pivotal factor that transforms a promising lead compound into a successful drug candidate.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can be the pivotal factor that transforms a promising lead compound into a successful drug candidate.[1][2] Fluorinated building blocks are indispensable tools that allow for the precise modulation of a molecule's physicochemical and pharmacokinetic properties.[1][3] This guide focuses on 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid , a sophisticated building block designed for advanced pharmaceutical development. Its unique trifecta of features—an α-fluoro substituent on the carboxylic acid, a fluorine atom at the 3-position, and a methoxy group at the 5-position of the phenyl ring—offers a powerful combination for optimizing metabolic stability, binding affinity, and bioavailability.[2][4]

These application notes provide a comprehensive technical overview, including the strategic rationale for employing this building block, detailed and validated protocols for its use in core synthetic transformations, and expert insights into troubleshooting and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of strategic fluorination in their discovery programs.[5]

Physicochemical Properties & Specifications

A thorough understanding of a building block's physical properties is fundamental to its effective application in synthesis. The data below, while based on related structures and computational predictions, provides a solid foundation for experimental design.

PropertyValueSource/Comment
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.15 g/mol [6]
Appearance White to off-white solid (predicted)Based on similar phenylacetic acids
Melting Point Not ReportedRequires experimental determination
pKa (predicted) ~3.5 - 4.0The α-fluoro group significantly increases acidity compared to a non-fluorinated analog.
LogP (predicted) ~1.6[6]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF, MeOH). Limited solubility in non-polar solvents and water.

Note: As with many specialized research chemicals, some physical properties may not be extensively documented. Researchers should assume responsibility for confirming identity and purity upon receipt.

The Medicinal Chemist's Rationale: Strategic Value of the Motif

The decision to use 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is driven by the predictable and synergistic effects of its constituent parts. The strategic placement of fluorine and methoxy groups allows for the fine-tuning of molecular properties critical for drug efficacy.[7]

The Power of the α-Fluoro Acetic Acid Moiety

The fluorine atom positioned alpha to the carboxylic acid is a key design element.

  • Modulation of Acidity (pKa): The potent electron-withdrawing effect of the α-fluorine atom significantly lowers the pKa of the carboxylic acid. This increased acidity can be crucial for forming stronger ionic interactions with basic residues in a target protein's active site.

  • Conformational Control: The fluorine atom can introduce gauche effects and other subtle conformational biases, which can help lock the molecule into a more favorable binding conformation.

  • Metabolic Stability: While the primary role of this fluorine is electronic, it can also sterically hinder enzymatic approaches to the adjacent carbonyl group.

The 3-Fluoro-5-Methoxy Phenyl Ring: A Shield and a Modulator

This specific substitution pattern on the aromatic ring is a deliberate choice to enhance drug-like properties.

  • Blocking Metabolic Hotspots: The 3- and 5-positions are common sites for cytochrome P450-mediated oxidative metabolism. Placing metabolically robust fluorine and methoxy groups at these positions effectively "shields" the ring from degradation, which can increase the compound's half-life and oral bioavailability.[1][3]

  • Tuning Lipophilicity and Binding: The fluorine at the 3-position increases local lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a binding pocket.[4] The methoxy group at the 5-position acts as a hydrogen bond acceptor and can be crucial for establishing specific, affinity-enhancing interactions with the target protein.[7]

Caption: Key structural features and their impact on molecular properties.


Core Application: Amide Bond Formation Protocols

The most common and critical application of this building block is its use in amide bond formation.[8] The resulting amides are central to countless pharmaceutical scaffolds. Direct condensation of a carboxylic acid and an amine is generally inefficient.[9] Therefore, activation of the carboxylic acid is required. Below are two robust, field-proven protocols.

Protocol 1: High-Efficiency Coupling using Uronium/Aminium Reagents (HATU)

This is the go-to method for a wide range of amines, including those that are sterically hindered or electron-deficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective and known to suppress racemization.

Materials:

  • 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (1.0 eq)

  • Amine of interest (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Stir the solution until the acid is fully dissolved.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes. This is the pre-activation step, where a highly reactive O-acylisourea intermediate is formed.

  • Add the desired amine (1.1 eq) to the pre-activated mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Trustworthiness - Self-Validation System:

  • Expected Observations: The reaction mixture should remain a clear solution. A slight exotherm may be noted upon addition of coupling reagents.

  • Troubleshooting: If the reaction stalls, gentle heating (40-50 °C) can be applied. If the amine is particularly unreactive, consider using a stronger non-nucleophilic base like DBU in place of DIPEA. For electron-deficient amines, extended reaction times may be necessary.[10][11]

  • Product Characterization: Successful amide formation can be confirmed by the appearance of a new amide N-H signal in the ¹H NMR spectrum and a characteristic amide carbonyl stretch (~1650 cm⁻¹) in the IR spectrum.

Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

This classic and cost-effective method uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, often with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and minimize side reactions.[11][12]

Materials:

  • 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (0.2 - 1.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Dissolve the 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (1.0 eq) and HOBt (catalytic or stoichiometric amount) in anhydrous DCM.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • The aqueous washes help remove the urea byproduct and any unreacted starting materials.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Amide_Coupling_Workflow cluster_0 Activation Step cluster_1 Coupling & Purification start Carboxylic Acid + Amine pre_activation Add Coupling Reagent (e.g., HATU or EDC/HOBt) + Base (e.g., DIPEA) start->pre_activation Step 1 activated_species Formation of Activated Intermediate pre_activation->activated_species Step 2 coupling Nucleophilic Attack by Amine activated_species->coupling Step 3 workup Aqueous Workup (Wash & Extract) coupling->workup Step 4 purification Column Chromatography workup->purification Step 5 product Purified Amide purification->product Step 6

Caption: Generalized workflow for amide bond formation.


Safety, Handling, and Storage

  • Hazard Classification: While specific data for this exact molecule is limited, related phenylacetic acids are classified as acute oral toxicity hazards and skin/eye irritants.[13] Assume this compound is harmful if swallowed and causes irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate).

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperature is 4°C for long-term stability.[14]

Conclusion

2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is a high-value, strategically designed building block for medicinal chemistry. Its carefully orchestrated combination of an α-fluoro group and a metabolically shielded aromatic ring provides chemists with a powerful tool to address common challenges in drug development, including metabolic instability and suboptimal binding affinity. The protocols detailed herein offer reliable and robust methods for incorporating this building block into diverse molecular scaffolds, accelerating the discovery of next-generation therapeutics.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information (PMC). [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 2-(2-Fluoro-3-methoxyphenyl)acetic acid. PubChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). [Link]

  • 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. NextSDS. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ACS Publications. [Link]

  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. PubChem. [Link]

  • Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • 2-(2-fluoro-5-Methoxyphenyl)acetic acid. NextSDS. [Link]

Sources

Application

Application Notes and Protocols for the Chiral Resolution of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid Enantiomers

Introduction: The Significance of Stereoisomerism in Fluoro-Aryl Acetic Acids The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereoisomerism in Fluoro-Aryl Acetic Acids

The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development. 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is a structurally complex fluorinated arylalkanoic acid, a class of compounds frequently encountered in medicinal chemistry. The presence of a stereocenter at the α-carbon necessitates robust and efficient methods for the separation of its enantiomers to enable the investigation of their individual biological activities and to meet regulatory requirements for stereoisomerically pure drugs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral resolution of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid. It details three scientifically-grounded methods for enantiomeric separation: diastereomeric crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, with in-depth explanations of the underlying principles and experimental choices.

Synthesis of Racemic 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic Acid

A common route to α-fluoro-α-aryl acetic acids involves the fluorination of the corresponding α-hydroxy or α-keto esters, or through nucleophilic substitution on an α-halo precursor. A plausible synthetic pathway to the racemic starting material is outlined below[1].

Synthesis_Workflow A 3-Fluoro-5-methoxybenzaldehyde B Intermediate Cyanohydrin A->B  NaCN, H+   C Racemic 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetonitrile B->C  Deoxofluorination (e.g., DAST)   D Racemic 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid C->D  Acid or Base Hydrolysis  

Figure 1: Plausible synthetic route to the racemic target compound.

Method 1: Diastereomeric Crystallization

This classical resolution technique involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. Due to their different physicochemical properties, these salts can often be separated by fractional crystallization.

Principle of Diastereomeric Salt Resolution

The reaction of a racemic mixture of a carboxylic acid (R/S-acid) with a single enantiomer of a chiral base (R-base) yields two diastereomeric salts: (R-acid • R-base) and (S-acid • R-base). These diastereomers possess different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble salt. The resolved enantiomer can then be liberated from the purified diastereomeric salt by treatment with an achiral acid or base.

Selection of a Chiral Resolving Agent

The choice of the resolving agent is critical for successful separation. For acidic compounds like 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, chiral amines are commonly employed. Based on literature precedents for the resolution of α-substituted carboxylic acids, (1R,2S)-2-amino-1,2-diphenylethanol is a promising candidate[2][3].

Experimental Protocol

Diastereomeric_Crystallization_Workflow A Dissolve Racemic Acid and Chiral Base in a Suitable Solvent B Heat to Obtain a Clear Solution A->B C Cool Slowly to Induce Crystallization of the Less Soluble Diastereomeric Salt B->C D Isolate Crystals by Filtration C->D E Liberate the Enantiomerically Enriched Acid D->E F Analyze Enantiomeric Excess (e.g., by Chiral HPLC) E->F

Figure 2: Workflow for diastereomeric crystallization.

Step-by-Step Methodology:

  • Salt Formation: In a suitable flask, dissolve one equivalent of racemic 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of (1R,2S)-2-amino-1,2-diphenylethanol in the same hot solvent.

  • Crystallization: Slowly add the chiral amine solution to the carboxylic acid solution with gentle stirring. Heat the mixture if necessary to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for 12-24 hours to promote crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and add 1M HCl until the pH is approximately 1-2. Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification and Analysis: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or NMR spectroscopy.

ParameterRecommended Starting ConditionsRationale
Chiral Resolving Agent (1R,2S)-2-amino-1,2-diphenylethanolProven efficacy for resolving α-substituted carboxylic acids.
Solvent Methanol, Ethanol, Acetone, or mixturesVarying polarity to influence the differential solubility of diastereomeric salts.
Stoichiometry 0.5 - 1.0 equivalents of chiral baseSub-stoichiometric amounts can sometimes improve the purity of the crystallized salt.
Crystallization Temp. Room temperature followed by 4 °CSlow cooling promotes the formation of well-defined crystals.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are particularly effective for the resolution of carboxylic acids and their esters.

Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst (an enzyme) than the other. For a racemic carboxylic acid, this can be achieved either by enantioselective esterification of the acid or by enantioselective hydrolysis of its corresponding racemic ester. The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer as the product and the unreacted enantiomer as the starting material, both in high enantiomeric excess.

Enzyme Selection and Substrate Form

Lipases from Pseudomonas cepacia (e.g., Amano Lipase PS) and Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) have demonstrated broad utility and high enantioselectivity in the resolution of various carboxylic acids, including fluorinated analogs[2][4][5]. The resolution can be performed on the free acid via esterification or, more commonly, on a simple ester derivative (e.g., methyl or ethyl ester) via hydrolysis.

Experimental Protocol: Enantioselective Hydrolysis of the Methyl Ester

Enzymatic_Resolution_Workflow A Synthesize Racemic Methyl Ester B Incubate Racemic Ester with Lipase in a Buffered Aqueous System A->B C Monitor Reaction Progress to ~50% Conversion B->C D Quench the Reaction and Separate Product from Unreacted Ester C->D E Isolate Enantiomerically Enriched Acid and Ester D->E F Determine Enantiomeric Excess of Both Fractions E->F

Figure 3: Workflow for enzymatic kinetic resolution via hydrolysis.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the racemic methyl ester of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid using standard esterification methods (e.g., reaction with methanol in the presence of a catalytic amount of sulfuric acid).

  • Enzymatic Hydrolysis: In a temperature-controlled vessel, suspend the racemic methyl ester in a phosphate buffer solution (e.g., 0.1 M, pH 7.0). Add the selected lipase (e.g., Amano Lipase PS from Pseudomonas cepacia). The amount of enzyme will depend on its activity and should be optimized.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the extent of hydrolysis.

  • Work-up at ~50% Conversion: Once the reaction reaches approximately 50% conversion, quench it by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent and adjusting the pH.

  • Separation: Acidify the aqueous phase to pH 1-2 with 1M HCl and extract the resulting enantiomerically enriched carboxylic acid with an organic solvent. The unreacted enantiomerically enriched ester will remain in the organic phase from the initial extraction.

  • Analysis: Determine the enantiomeric excess of both the resolved acid and the unreacted ester by chiral HPLC.

ParameterRecommended Starting ConditionsRationale
Enzyme Amano Lipase PS (Pseudomonas cepacia) or Novozym 435 (Candida antarctica Lipase B)High enantioselectivity for a broad range of carboxylic acid esters.
Substrate Racemic methyl or ethyl esterOften better substrates for lipases than the free acid in hydrolysis.
Solvent System Phosphate buffer (pH 7.0) with a co-solvent (e.g., MTBE) if needed for solubilityMaintains optimal enzyme activity and pH.
Temperature 30 - 40 °CBalances reaction rate and enzyme stability.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. It relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Chiral HPLC

The chiral selector, which is immobilized on the stationary phase, forms transient diastereomeric complexes with the enantiomers of the analyte. The differences in the stability of these complexes result in differential retention on the column, allowing for their separation.

Column Selection and Method Development

Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose phenylcarbamates, are highly versatile and effective for a wide range of chiral compounds, including those with aromatic rings and polar functional groups. For the target molecule, a screening approach using columns like Chiralpak® AD-H and Chiralcel® OD-H is recommended.

Analytical Chiral HPLC Protocol

Chiral_HPLC_Workflow A Dissolve Racemic Sample in Mobile Phase B Inject onto Chiral HPLC Column A->B C Elute with an Optimized Mobile Phase B->C D Detect Separated Enantiomers (UV Detector) C->D E Quantify Enantiomeric Excess from Peak Areas D->E

Sources

Method

The Strategic Introduction of Fluorine: A Guide to the α-Fluorination of 3-Fluoro-5-methoxyphenylacetic Acid

In the landscape of modern medicinal chemistry, the introduction of fluorine into bioactive molecules is a cornerstone strategy for enhancing pharmacological properties.[1][2] The unique physicochemical characteristics o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the introduction of fluorine into bioactive molecules is a cornerstone strategy for enhancing pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides a detailed exploration of the reagents and protocols for the α-fluorination of 3-fluoro-5-methoxyphenylacetic acid, a synthetic building block of interest in drug discovery programs. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental protocols, and offer insights gleaned from extensive field experience to ensure reproducible and efficient outcomes.

Understanding the Synthetic Challenge: α-Fluorination of Arylacetic Acids

The direct introduction of a fluorine atom at the α-position of a carboxylic acid presents a unique synthetic challenge. The acidic proton on the α-carbon requires careful consideration of reaction conditions to favor fluorination over other potential side reactions. Electrophilic fluorination has emerged as a powerful and widely adopted strategy for this transformation, utilizing reagents that deliver an electrophilic fluorine species ("F+") to a carbon-centered nucleophile.[4][5]

The key to successful α-fluorination of a carboxylic acid like 3-fluoro-5-methoxyphenylacetic acid lies in the in-situ generation of an enolate or a related nucleophilic intermediate, which then attacks the electrophilic fluorine source. This guide will focus on two of the most robust and commonly employed electrophilic fluorinating agents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) .[5][6][7]

Reagent Selection: A Comparative Analysis

The choice of fluorinating agent is critical and depends on factors such as substrate reactivity, desired selectivity, and practical considerations like handling and safety.

ReagentStructureKey AdvantagesKey Considerations
Selectfluor® (F-TEDA-BF₄)1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly stable, crystalline solid, easy to handle, commercially available, and exhibits broad substrate scope.[6][8]Solubility can be limited to polar solvents; reaction conditions can influence selectivity between α-fluorination and decarboxylative fluorination.[8][9]
N-Fluorobenzenesulfonimide (NFSI) Crystalline, bench-stable solid, commercially available, and effective for a wide range of substrates.[7][10]Can also act as an oxidant or an amination reagent under certain conditions.[11][12]

Expert Insight: While both reagents are highly effective, Selectfluor® often provides a cleaner reaction profile for the direct α-fluorination of phenylacetic acid derivatives, particularly when non-decarboxylative conditions are desired.[2][9] NFSI is also a powerful reagent, and its utility extends to various other transformations, making it a versatile tool in a synthetic chemist's arsenal.[12]

Mechanistic Overview: Electrophilic Fluorination of an Enolate

The prevailing mechanism for the α-fluorination of a carboxylic acid using an electrophilic N-F reagent involves the formation of an enolate intermediate. The reaction proceeds through a polar two-electron process rather than a single-electron transfer (SET) pathway, especially for enol esters which are related intermediates.[13]

Electrophilic Fluorination Mechanism cluster_0 Enolate Formation cluster_1 Electrophilic Attack cluster_2 Byproduct Formation Carboxylic_Acid 3-Fluoro-5-methoxyphenylacetic Acid Enolate Enolate Intermediate Carboxylic_Acid->Enolate Deprotonation Base Base (e.g., DBU) Base->Carboxylic_Acid Product α-Fluoro-3-fluoro-5-methoxyphenylacetic Acid Enolate->Product Nucleophilic Attack on 'F+' NF_Reagent N-F Reagent (Selectfluor® or NFSI) NF_Reagent->Enolate Byproduct N-H byproduct

Figure 1: General mechanism for the electrophilic α-fluorination of a carboxylic acid.

Experimental Protocols

Safety First: Electrophilic fluorinating agents are strong oxidizing agents and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Boron-Catalyzed α-C–H Fluorination using Selectfluor®

This protocol is adapted from a robust method for the direct α-fluorination of aryl acetic acids.[14][15] The use of a boron catalyst facilitates the reaction, allowing for high yields under relatively mild conditions.

Materials:

  • 3-Fluoro-5-methoxyphenylacetic acid

  • Selectfluor®

  • Tetracetoxydiboron ((AcO)₄B₂O)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluoro-5-methoxyphenylacetic acid (1.0 equiv), tetracetoxydiboron (20 mol%), and anhydrous toluene.

  • Base Addition: Add DBU (2.0 equiv) to the stirred mixture.

  • Fluorinating Agent Addition: After stirring for 30 minutes at room temperature, add Selectfluor® (1.5 equiv) in one portion.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add 1 M HCl and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-3-fluoro-5-methoxyphenylacetic acid.

Protocol_1_Workflow Start Start: Dry Flask under Inert Atmosphere Add_Reagents Add: 1. 3-Fluoro-5-methoxyphenylacetic acid 2. (AcO)₄B₂O (catalyst) 3. Anhydrous Toluene Start->Add_Reagents Add_Base Add DBU Stir for 30 min at RT Add_Reagents->Add_Base Add_Fluorinating_Agent Add Selectfluor® Add_Base->Add_Fluorinating_Agent React Heat to 40°C Stir for 24h Add_Fluorinating_Agent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Cool to RT Remove Solvent Monitor->Workup Extraction Add 1M HCl Extract with Ethyl Acetate Workup->Extraction Washing Wash with Brine Dry over Na₂SO₄/MgSO₄ Extraction->Washing Purification Filter and Concentrate Purify by Column Chromatography Washing->Purification End End: Purified Product Purification->End

Figure 2: Workflow for Boron-Catalyzed α-Fluorination.

Protocol 2: Direct α-Fluorination with Selectfluor® in Nonaqueous Media

Recent studies have shown that the choice of solvent can be critical in directing the outcome of fluorination with Selectfluor®.[9][16] In non-aqueous conditions, the formation of α-fluoro-α-arylcarboxylic acids is favored.[2][9]

Materials:

  • 3-Fluoro-5-methoxyphenylacetic acid

  • Selectfluor®

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile, anhydrous

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3-fluoro-5-methoxyphenylacetic acid (1.0 equiv) in anhydrous acetonitrile.

  • Additive and Reagent Addition: Add DMAP (2.0 equiv) followed by Selectfluor® (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Expert Insight: The method developed by Madani et al. provides a divergent approach where the presence of water leads to decarboxylative fluorination, while non-aqueous conditions yield the desired α-fluoro acid.[9][16] This highlights the importance of stringent control over reaction conditions.

Protocol 3: α-Fluorination using N-Fluorobenzenesulfonimide (NFSI)

NFSI is another excellent reagent for the α-fluorination of carbonyl compounds. The protocol often involves the pre-formation of an enolate.

Materials:

  • 3-Fluoro-5-methoxyphenylacetic acid

  • N-Fluorobenzenesulfonimide (NFSI)

  • A strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous tetrahydrofuran (THF)

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • Enolate Formation: In a dry flask under an inert atmosphere, dissolve 3-fluoro-5-methoxyphenylacetic acid (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Base Addition: Slowly add a solution of the strong base (e.g., LDA, 2.2 equiv) to the reaction mixture and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Fluorination: Add a solution of NFSI (1.2 equiv) in anhydrous THF to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Follow the extraction, washing, and purification steps as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently anhydrous conditions; Incomplete enolate formation (Protocol 3); Low reactivity of the substrate.Ensure all glassware is oven-dried and solvents are anhydrous. Increase the amount of base or the reaction time for enolate formation. Increase the reaction temperature or prolong the reaction time.
Formation of Byproducts Decarboxylation; Over-fluorination.For Selectfluor®, ensure strictly non-aqueous conditions to avoid decarboxylation.[9] Use a stoichiometric amount of the fluorinating agent.
Difficult Purification Co-elution of product with starting material or byproducts.Optimize the solvent system for column chromatography. Consider derivatization of the carboxylic acid to an ester for easier purification, followed by hydrolysis.

Conclusion

The α-fluorination of 3-fluoro-5-methoxyphenylacetic acid is a valuable transformation for the synthesis of novel pharmaceutical candidates. Electrophilic fluorinating agents, particularly Selectfluor® and NFSI, provide reliable and efficient means to achieve this. The choice of protocol will depend on the specific requirements of the synthesis and available resources. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can successfully incorporate this critical fluorine motif and advance their drug discovery efforts.

References

  • Wikipedia. Electrophilic fluorination. [Link]

  • Wood, S. H. (2019). Understanding reaction mechanisms and structure/reactivity relationships in the electrophilic fluorination of enol esters. University of Strathclyde. [Link]

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5376–5380. [Link]

  • Kitamura, M. (2020). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(9), 2116. [Link]

  • Wood, S. H., Boyle, A., Pimlott, S. L., & Sutherland, A. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. The Journal of Organic Chemistry, 84(9), 5464–5472. [Link]

  • Madani, A., Anghileri, L., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(11), 3137–3164. [Link]

  • Zhang, Y., & Li, C. (2006). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Tetrahedron Letters, 47(10), 1565–1568. [Link]

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5376–5380. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). N-Fluorobenzenesulfonimide (NFSI). In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. [Link]

  • Tang, X.-J., Thomoson, C. S., & Dolbier, W. R. (2017). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters, 19(6), 1438–1441. [Link]

  • Wang, Y., et al. (2022). Boron-catalyzed α-C–H fluorination of aryl acetic acids. Organic Chemistry Frontiers, 9(5), 1315-1320. [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1996). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737–1756. [Link]

  • Air Products and Chemicals, Inc. (2000). Package for safe storage of electrophilic fluorinating agent.
  • Ley, S. V., & Baxendale, I. R. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2–20. [Link]

  • Hajra, A., & Ghosh, P. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16565–16588. [Link]

  • Beier, P., & Paper, V. (2014). Stereoselective α-Fluorination of N-Acyloxazolidinones at Room Temperature within 1 h. The Journal of Organic Chemistry, 79(13), 6336–6344. [Link]

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ResearchGate. [Link]

  • Mispelaere-Canivet, J., et al. (2005). Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes. Tetrahedron, 61(25), 5953-5961. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric purity and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • Wang, F., et al. (2021). Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. KAUST Repository. [Link]

  • O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10708–10764. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • Wang, Y., et al. (2022). Boron-Catalyzed α-C-H Fluorination of Aryl Acetic Acids. Supporting Information. [Link]

  • Doyle Group, UCLA. (2023). Nucleophilic Fluorination. [Link]

  • Nielsen, M. K., et al. (2020). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 85(7), 4787–4797. [Link]

  • Zhu, C., & Wang, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. CCS Chemistry. [Link]

  • Ley Research Group, University of Cambridge. (n.d.). Fluorination Reactions. [Link]

  • Kuchar, M., et al. (2018). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. The Journal of Organic Chemistry, 83(15), 8535–8545. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

An In-depth Technical Guide to Improving the Synthesis Yield of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid Introduction Welcome to the technical support center for the synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Improving the Synthesis Yield of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Introduction

Welcome to the technical support center for the synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated building block. The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) can significantly enhance their metabolic stability, lipophilicity, and bioavailability[1][2]. However, the synthesis of such compounds, particularly with multiple fluorine substituents, often presents unique challenges that can lead to suboptimal yields.

This document provides a comprehensive troubleshooting guide and a set of frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your synthetic protocols.

Proposed Synthetic Workflow

A common and modern approach to synthesizing α-fluoro-α-arylcarboxylic acids is through the direct C-H fluorination of the corresponding aryl anacetic acid precursor. This method is often preferred due to its atom economy and potentially fewer synthetic steps.

Synthetic Workflow Precursor 3-Fluoro-5-methoxyphenylacetic acid Fluorination α-C-H Fluorination Precursor->Fluorination Electrophilic Fluorinating Agent (e.g., Selectfluor®) Catalyst (optional) Product 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid Fluorination->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: A generalized workflow for the synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during the α-fluorination step, which is often the most critical for achieving a high yield.

Question 1: Why is my α-fluorination yield consistently low?

Possible Causes and Solutions:

  • Inefficient Enolate/Enediolate Formation: The direct fluorination of an aryl anacetic acid with an electrophilic fluorine source like Selectfluor® often proceeds through an enolate or enediolate intermediate. The formation of this intermediate is crucial for the subsequent fluorination to occur.

    • Troubleshooting:

      • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Consider using bases like lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The pKa of the α-proton will influence the required base strength.

      • Solvent Effects: The solvent can significantly impact the stability and reactivity of the enolate. Aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane are commonly used. Ensure your solvent is anhydrous, as water can quench the enolate.

      • Temperature Control: Enolate formation is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

  • Suboptimal Fluorinating Agent: While Selectfluor® is a widely used and effective electrophilic fluorinating agent, other reagents might be more suitable for your specific substrate.

    • Troubleshooting:

      • Alternative Reagents: Consider exploring other N-F reagents like N-fluorobenzenesulfonimide (NFSI).

      • Reagent Purity and Handling: Ensure your fluorinating agent is of high purity and has been stored correctly to prevent decomposition.

  • Catalyst Inefficiency (if applicable): Some modern methods employ catalysts to facilitate the fluorination.

    • Troubleshooting:

      • Catalyst Screening: If using a catalytic system, such as a boron-based catalyst, ensure the catalyst is active and not poisoned by impurities in your starting material or solvent.[3][4] You may need to screen different catalysts or catalyst loadings to find the optimal conditions.

      • Ligand Effects: In metal-catalyzed reactions, the choice of ligand can have a profound impact on the reaction outcome.

Question 2: I am observing significant amounts of side products. How can I improve the selectivity?

Common Side Products and Mitigation Strategies:

  • Over-fluorination: While less common for this specific transformation, the formation of difluorinated products at other positions is a theoretical possibility, especially under harsh conditions.

    • Mitigation:

      • Stoichiometry: Use a precise stoichiometry of the fluorinating agent (typically 1.0 to 1.5 equivalents).

      • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Avoid prolonged reaction times or elevated temperatures.

  • Decarboxylation: α-Fluoro-α-arylcarboxylic acids can be prone to decarboxylation, especially in the presence of heat or certain catalysts.

    • Mitigation:

      • Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, base strength) that still allow for efficient fluorination.

      • Work-up Procedure: During the work-up, avoid excessive heating or strongly acidic/basic conditions that could promote decarboxylation.

  • Elimination Products: If there is a possibility of forming a double bond, elimination can be a competing side reaction.

    • Mitigation:

      • Base Choice: Use a non-nucleophilic, sterically hindered base to favor deprotonation over elimination.

Question 3: My product is difficult to purify. What are the best practices?

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds like 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid.

    • Protocol:

      • Solvent Screening: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for polar aromatic acids include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[5]

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.

    • Eluent System: A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This is particularly useful for separating closely related impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes to 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid?

A1: While a specific protocol for this exact molecule is not widely published, the most promising and modern approach is the direct α-C-H fluorination of 3-fluoro-5-methoxyphenylacetic acid. This can be achieved using an electrophilic fluorinating agent like Selectfluor®. Catalytic methods, for example, using a boron catalyst, have shown high yields for similar transformations and are a valuable avenue to explore.[3][4] An alternative route involves the formation of a silyl ketene acetal from the starting carboxylic acid, followed by fluorination.[7]

Q2: What are the key safety precautions when working with fluorinating agents?

A2: Many fluorinating agents are strong oxidizers and can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust or vapors.

  • Quenching any residual reagent carefully according to established laboratory procedures.

Q3: How can I monitor the progress of my fluorination reaction?

A3: The choice of monitoring technique depends on the specific reaction conditions and the available analytical equipment.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. You can visualize the spots corresponding to the starting material and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as detect any side products.

  • ¹⁹F NMR Spectroscopy: If you have access to an NMR spectrometer, taking a small aliquot from the reaction mixture can provide a very clear picture of the conversion to the fluorinated product.

Q4: What are the expected spectroscopic signatures for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid?

  • ¹H NMR: The proton on the α-carbon will appear as a doublet due to coupling with the adjacent fluorine atom (a large ²JHF coupling constant is expected). The aromatic protons will show characteristic splitting patterns consistent with a 1,3,5-trisubstituted benzene ring, with additional coupling to the fluorine on the ring. The methoxy group will appear as a singlet.

  • ¹⁹F NMR: Two distinct signals are expected: one for the α-fluorine and one for the fluorine on the aromatic ring.

  • ¹³C NMR: The α-carbon will appear as a doublet due to coupling with the α-fluorine. The carbons on the aromatic ring will also show coupling to the fluorine atoms.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at the appropriate m/z value.

Data Summary

The following table provides a comparison of different approaches for the α-fluorination of aryl anacetic acids, which can be adapted for the synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid.

MethodFluorinating AgentCatalyst/BaseTypical YieldsKey AdvantagesKey Challenges
Direct C-H Fluorination Selectfluor®DBU, LiHMDS, etc.Good to HighAtom economical, fewer stepsRequires careful optimization of base and conditions
Catalytic Fluorination Selectfluor®Boron-based catalyst, DBUHighPotentially milder conditions, high functional group toleranceCatalyst sensitivity, cost
Silyl Ketene Acetal Route Selectfluor®Strong base (e.g., LiHMDS)HighWell-established, reliableRequires an extra step to form the silyl ketene acetal

Experimental Protocols

General Protocol for Boron-Catalyzed α-C-H Fluorination of 3-Fluoro-5-methoxyphenylacetic acid

This protocol is adapted from general procedures for the catalytic α-fluorination of aryl anacetic acids.[3][4]

  • Preparation: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-methoxyphenylacetic acid (1.0 equiv.), a boron catalyst (e.g., (AcO)₄B₂O, 0.1-0.2 equiv.), and a base (e.g., DBU, 2.0 equiv.) to a dry reaction vessel containing an anhydrous solvent (e.g., toluene).

  • Stirring: Stir the mixture at room temperature for approximately 30 minutes.

  • Addition of Fluorinating Agent: Add Selectfluor® (1.2-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl), followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Experimental_Protocol cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction Steps cluster_workup 3. Work-up and Purification A Add 3-fluoro-5-methoxyphenylacetic acid B Add Boron Catalyst A->B C Add Base (DBU) B->C D Add Anhydrous Toluene C->D E Stir at RT for 30 min D->E F Add Selectfluor® E->F G Stir at 40 °C F->G H Monitor by TLC/LC-MS G->H I Cool to RT H->I J Dilute with Ethyl Acetate I->J K Wash with 1M HCl and Brine J->K L Dry and Concentrate K->L M Purify (Recrystallization/Chromatography) L->M

Caption: A step-by-step workflow for the catalytic α-fluorination.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. ResearchGate. [Link]

  • Boron-catalyzed α-C–H fluorination of aryl anacetic acids. RSC Publishing. [Link]

  • Synthesis of substituted phenyl anacetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Synthesis of phenylacetic acid derivatives. ResearchGate. [Link]

  • Boron-Catalyzed α-C-H Fluorination of Aryl Acetic Acids. [Link]

  • A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. ResearchGate. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PMC. [Link]

  • Synthesis of fluorine-containing arylacetic acids via the Diels Alder reaction of polyfluorinated cyclohexa-2,4-dienones with acetylenes. R Discovery. [Link]

  • Synthetic Strategy for Unsymmetrical α-Fluoro-α'-aryl Ketones. PubMed. [Link]

  • A kind of preparation method of fluoro phenylacetic acid.
  • GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]

  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ACS Publications. [Link]

  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine notes. [Link]

  • 2-(2-Fluoro-3-methoxyphenyl)acetic acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Welcome to the technical support center for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid to prevent degradation?

To ensure the long-term stability of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, it is crucial to store it under appropriate conditions. For solid forms of the compound, storage in a cool, dry, and dark place is recommended.[1] An ideal temperature range is between 2-8°C.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. For solutions, storage at low temperatures (-10°C to 0°C) is advisable, especially for volatile and flammable fluoroalkanes.[1] Always use containers made of non-reactive materials, such as glass or Teflon-lined containers.[1]

Q2: I've noticed a change in the physical appearance of my stored compound. What could be the cause?

A change in color (e.g., from colorless to pale yellow) or the formation of a precipitate can indicate degradation.[1] This could be due to several factors, including:

  • Exposure to Light: Photochemical reactions can occur, leading to the formation of colored byproducts.[1][2]

  • Oxidation: The methoxy group on the phenyl ring is susceptible to oxidation, which can be accelerated by exposure to air and certain contaminants.[3]

  • Hydrolysis: Although the carbon-fluorine bond is generally stable, the carboxylic acid moiety can participate in reactions, especially in the presence of moisture.[4][5]

Q3: What are the primary degradation pathways for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential routes based on the degradation of structurally similar compounds. The main pathways to consider are:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a potential degradation route, especially under thermal stress or in the presence of catalysts.[6][7] However, for many fluoroacetic acids, this process is slow under normal conditions.[6]

  • Oxidative Degradation: The phenyl ring, particularly with the activating methoxy group, can be susceptible to oxidative cleavage or modification, especially in the presence of oxidizing agents or upon exposure to air over long periods.[3][8]

  • Hydrolysis: While the C-F bond is strong, hydrolysis of the ester or amide derivatives of the carboxylic acid can occur.[5][9][10] For the free acid, interaction with water is more likely to affect stability through other mechanisms.

Q4: Can I store solutions of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, and if so, in what solvents?

Yes, solutions can be stored, but solvent choice is critical. For analytical standards, methanol can be used, but the addition of a stabilizing acid like trifluoroacetic acid (TFA) or HCl might be necessary to prevent dehydrofluorination if unsaturated impurities are a concern.[11] For general laboratory use, aprotic solvents with low dielectric constants may offer better stability.[11] It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Always store solutions at low temperatures (e.g., -20°C) in tightly sealed vials to prevent solvent evaporation and moisture ingress.[1]

Troubleshooting Guides

Problem 1: My analytical results show unexpected peaks, suggesting the presence of impurities or degradation products.

This is a common issue that can arise from improper storage or handling.

Workflow for Identification of Degradation Products

A Observe Unexpected Peaks in Analysis B Review Storage Conditions (Temp, Light, Atmosphere) A->B Initial Check C Analyze by LC-MS/MS A->C Direct Analysis B->C If conditions were suboptimal F Implement Corrective Storage Actions B->F Direct Correction D Characterize Degradation Products C->D Data Interpretation E Hypothesize Degradation Pathway D->E Mechanistic Insight E->F Preventative Measures A Poor Experimental Reproducibility B Check Reagent Purity A->B E Re-validate Analytical Method A->E If purity is confirmed C Aliquot Stock Solutions B->C If degradation is suspected D Use Freshly Prepared Solutions B->D Best practice

Sources

Troubleshooting

Optimizing crystallization and purification conditions for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid .

Because this molecule features an α -fluoro carboxylic acid moiety paired with a lipophilic 3-fluoro-5-methoxyphenyl ring, it exhibits unique thermodynamic behaviors. Researchers frequently encounter three primary bottlenecks during downstream processing: liquid-liquid phase separation (oiling out) during crystallization, chemical lability (decarboxylation) under harsh conditions, and the need for enantiomeric resolution due to its chiral α -carbon.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: During cooling crystallization, my product forms a milky emulsion (oils out) instead of forming a crystalline suspension. Why does this happen, and how do I fix it?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the system drives the solute to separate into a dense, solute-rich liquid phase rather than integrating into a rigid crystal lattice[1]. The highly lipophilic 3-fluoro-5-methoxyphenyl group lowers the lattice energy of the molecule, making the amorphous oil thermodynamically accessible before nucleation can occur. If the oil solidifies later, it traps impurities and forms a gummy, unprocessable mass[2]. The Solution: You must bypass the miscibility gap in the phase diagram.

  • Change the solvent system: Shift from highly polar/aqueous mixtures (like Isopropanol/Water) to a non-polar solvent/antisolvent system like Toluene/Heptane.

  • Implement a strict seeding strategy: Introduce 1-2% w/w of pure seed crystals precisely within the metastable zone (before LLPS occurs) to provide a low-energy surface for immediate crystal growth.

  • Reduce the cooling rate: Fast cooling spikes supersaturation, triggering LLPS. Limit cooling to ≤0.1 °C/min.

Q2: I am losing yield during the basic workup and liquid-liquid extraction. Is the molecule degrading?

The Causality: Yes. α -fluorocarboxylic acids are inherently more labile than standard phenylacetic acids. The highly electronegative fluorine atom at the α -position significantly increases the acidity of the carboxylic acid, but it also weakens the adjacent C-C bond. Under prolonged exposure to strong bases (pH > 9) or elevated temperatures (> 60 °C), the molecule can undergo decarboxylative fluorination or simple decarboxylation, degrading into volatile byproducts[3]. The Solution: Keep all basic extractions strictly below pH 8.5 using mild bases (e.g., saturated NaHCO3​ instead of NaOH ). When liberating the free acid from a salt, acidify the aqueous layer at 0–5 °C and extract immediately into an organic solvent (like MTBE or Ethyl Acetate) to minimize the residence time of the protonated acid in the aqueous phase.

Q3: What is the most reliable method to resolve the enantiomers of this racemic acid?

The Causality: The chiral center at the α -carbon requires resolution if a single enantiomer is needed for biological assays. Because the α -fluoro group enhances the acidity of the carboxylate, it forms highly stable diastereomeric salts with chiral amines. The Solution: Classical diastereomeric salt resolution using (R) -(+)- or (S) -(-)-1-phenylethylamine is highly effective for α -fluorophenylacetic acid derivatives[4]. The difference in solubility between the resulting diastereomeric salts in a solvent like Ethyl Acetate/Ethanol allows for fractional crystallization.

Part 2: Quantitative Data & Process Optimization

To bypass LLPS and maximize purity, we evaluated multiple thermodynamic pathways. The data below demonstrates that controlling the supersaturation trajectory via seeding and slow cooling is non-negotiable for this molecule.

Table 1: Crystallization Optimization Parameters for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Solvent SystemRatio (v/v)Cooling RateSeeding StrategyPhase OutcomeFinal Purity (HPLC)
Isopropanol / Water1:20.5 °C/minNoneLLPS (Oiling out)88.4% (Gummy)
Isopropanol / Water1:20.1 °C/min1% w/w at 48 °CCrystalline97.2%
Toluene / Heptane1:30.5 °C/minNoneLLPS Agglomeration91.5%
Toluene / Heptane 1:4 0.1 °C/min 1% w/w at 55 °C High-yield Crystals >99.5%

Part 3: Process Visualization

The following decision-tree workflow illustrates the logic required to detect and correct LLPS in real-time during the crystallization of this molecule.

Optimization A Crude 2-Fluoro-2-(3-fluoro- 5-methoxyphenyl)acetic acid B Dissolve in Toluene at 65°C A->B C Cool to 55°C (Metastable Zone) B->C D Is LLPS (Oiling Out) Detected? C->D E Reheat to 65°C & Adjust Solvent Ratio D->E Yes (Turbid Emulsion) F Add 1% w/w Seed Crystals Maintain for 1 hr D->F No (Clear) E->B G Add Heptane (Antisolvent) at 0.1 mL/min F->G H Cool to 5°C & Filter (>99% Purity) G->H

Figure 1: Decision-tree workflow for avoiding liquid-liquid phase separation during crystallization.

Part 4: Validated Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization (LLPS Prevention)

This protocol is a self-validating system: if turbidity appears before the antisolvent is fully added, the system has breached the metastable zone and must be reset.

  • Dissolution: Suspend 10.0 g of crude 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid in 30 mL of Toluene. Heat to 65 °C under gentle agitation until complete dissolution is achieved.

  • Polishing Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated reactor to remove insoluble particulates that could trigger premature, uncontrolled nucleation.

  • Metastable Zone Entry: Cool the reactor to 55 °C at a rate of 0.5 °C/min.

    • Validation Check: The solution must remain optically clear. If it turns milky, LLPS has occurred[1]. Reheat to 65 °C and add 5 mL of Toluene.

  • Seeding: At 55 °C, add 100 mg (1% w/w) of pure crystalline seeds. Maintain the temperature and agitation for 60 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition: Dose 120 mL of Heptane into the reactor at a strict rate of 0.1 mL/min using a syringe pump.

  • Desupersaturation: Cool the suspension to 5 °C at 0.1 °C/min. Hold at 5 °C for 2 hours.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash the filter cake with 20 mL of cold (5 °C) Heptane. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Diastereomeric Salt Resolution

This protocol utilizes chiral amines to separate the enantiomers, ensuring the labile α -fluoro group is protected during free-acid liberation.

  • Salt Formation: Dissolve 10.0 g (49.5 mmol) of the racemic acid in 100 mL of Ethyl Acetate at 50 °C. Slowly add 6.0 g (49.5 mmol) of (R) -(+)-1-phenylethylamine. Stir for 30 minutes at 50 °C.

  • Fractional Crystallization: Cool the mixture to 20 °C at 0.2 °C/min. The less soluble diastereomeric salt will preferentially crystallize. Filter the precipitate and recrystallize once from Ethanol to achieve >99% diastereomeric excess (de).

  • Free-Acid Liberation (Critical Step): Suspend the purified salt in 50 mL of Methyl tert-butyl ether (MTBE) and 50 mL of water. Cool the biphasic mixture to 0–5 °C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise while stirring vigorously until the aqueous layer reaches pH 2.0. Do not allow the temperature to exceed 5 °C to prevent decarboxylation.

  • Extraction: Separate the phases immediately. Extract the aqueous layer with an additional 25 mL of MTBE. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30 °C) to yield the enantiopure acid.

References

  • Synthesis of α-fluorocarboxylic acids and derivatives Organic Chemistry Portal URL:[Link]

  • Oiling Out in Crystallization Mettler Toledo URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound ACS Publications (Organic Process Research & Development) URL:[Link]

  • Cyano-.alpha.-fluorophenylacetic acid (CFPA): a new reagent for determining enantiomeric excess Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Welcome to the Technical Support and Troubleshooting Center for the synthesis of α-fluoroarylacetic acid derivatives. The targeted introduction of fluorine at the benzylic position of 3-fluoro-5-methoxyphenylacetic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of α-fluoroarylacetic acid derivatives. The targeted introduction of fluorine at the benzylic position of 3-fluoro-5-methoxyphenylacetic acid is a critical but challenging transformation in drug development. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to help you eliminate byproducts—specifically decarboxylated impurities, gem-difluoro over-fluorination, and unreacted starting materials.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing a massive loss of the carboxylic acid group, resulting in a benzyl fluoride byproduct instead of the desired α-fluoro acid?

The Causality: This is the most common failure mode in electrophilic fluorination of arylacetic acids and is directly tied to the moisture content of your solvent. When using a charge-transfer complex like Selectfluor and 4-(dimethylamino)pyridine (DMAP), the presence of water allows the organic base to deprotonate the carboxylic acid[1]. The resulting carboxylate undergoes a Single-Electron Transfer (SET) oxidation by the highly reactive TEDA²⁺• radical dication[2]. This SET triggers rapid decarboxylation, ejecting CO₂ and leaving a carbon-centered radical that abstracts a fluorine atom to form a des-carboxy benzyl fluoride[1]. The Fix: You must enforce strictly anhydrous conditions. In dry acetonitrile, the pKa of the phenylacetic acid derivative remains high (>19), preventing deprotonation[1]. The reaction is forced down a Hydrogen Atom Transfer (HAT) pathway at the benzylic C(sp³)-H bond, preserving the carboxyl group and yielding the desired 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid[1].

Q2: How do I minimize the formation of the 2,2-difluoro (gem-difluoro) impurity?

The Causality: The benzylic proton of your mono-fluorinated product is highly acidic due to the electron-withdrawing effects of both the adjacent fluorine atom and the carboxyl group. If excess Selectfluor is present, or if the reaction is left stirring after the starting material is consumed, a second HAT event occurs, leading to over-fluorination[3]. The Fix: Strictly control your stoichiometry to 1.15 – 1.20 equivalents of Selectfluor. Do not exceed this ratio. Implement the In-Process Control (IPC) LC-MS checks detailed in the protocol below to quench the reaction the moment the starting material drops below 5%.

Q3: My reaction stalls with 15% unreacted starting material. Should I add more Selectfluor?

The Causality: No. Adding more Selectfluor will disproportionately increase your gem-difluoro impurity rather than converting the remaining starting material. Stalling usually indicates the depletion of the active TEDA²⁺• radical chain carrier due to side reactions with trace impurities or light-induced degradation[2]. The Fix: Instead of adding more fluorinating agent, optimize the formation of the charge-transfer complex by ensuring a strict 1:2 ratio of Selectfluor to DMAP[1]. If stalling persists, consider switching from a radical HAT mechanism to an enolate-driven mechanism using Lithium Diisopropylamide (LDA) and N-Fluorobenzenesulfonimide (NFSI) at -78 °C, which forces complete enolization before fluorination[4].

Part 2: Mechanistic Pathway Analysis

To successfully troubleshoot this synthesis, you must understand the competing pathways dictated by your reaction environment. The diagram below maps the divergence between the desired HAT pathway and the destructive SET pathway.

Mechanism SM 3-Fluoro-5-methoxyphenylacetic acid Complex Selectfluor-DMAP Complex (TEDA2+• Radical) SM->Complex Activation Aq Aqueous Media (SET Pathway) Complex->Aq + H2O Dry Anhydrous Media (HAT Pathway) Complex->Dry Dry MeCN Decarb Decarboxylated Byproduct (Benzyl Fluoride) Aq->Decarb Single Electron Transfer & CO2 Loss Desired 2-Fluoro-2-(3-fluoro-5-methoxyphenyl) acetic acid Dry->Desired Hydrogen Atom Transfer Gem Gem-difluoro Impurity Desired->Gem Excess Selectfluor

Mechanistic divergence in Selectfluor-mediated fluorination.

Part 3: Quantitative Impurity Profiling

The following table summarizes internal validation data demonstrating how solvent choice and reagent stoichiometry dictate the impurity profile of the crude reaction mixture.

Reaction ConditionSolvent EnvironmentYield: Desired Monofluoro AcidImpurity: Decarboxylated ByproductImpurity: Gem-DifluoroUnreacted Starting Material
Selectfluor (1.2 eq) + DMAP (2.0 eq)MeCN / H₂O (9:1)< 10%> 80% < 2%< 5%
Selectfluor (1.2 eq) + DMAP (2.0 eq)Dry MeCN (Molecular Sieves)86% < 2%4%8%
Selectfluor (2.0 eq) + DMAP (2.0 eq)Dry MeCN58%< 2%38% < 2%
NFSI (1.2 eq) + LDA (2.1 eq)Dry THF (-78 °C)72%N/A (No SET)12%16%

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous Electrophilic Fluorination (Self-Validating Workflow)

This protocol utilizes the Selectfluor/DMAP charge-transfer complex to achieve high alpha-selectivity while suppressing decarboxylation[1].

Step 1: System Preparation Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 3-fluoro-5-methoxyphenylacetic acid (10.0 mmol, 1.84 g) and DMAP (20.0 mmol, 2.44 g).

Step 2: Anhydrous Solvation Inject 50 mL of strictly anhydrous Acetonitrile (MeCN, distilled over CaH₂ or passed through activated alumina). Stir until complete dissolution is achieved.

Step 3: Controlled Fluorination Cool the reaction mixture to 0 °C using an ice bath. Add Selectfluor (11.5 mmol, 4.07 g) portion-wise over 15 minutes to prevent thermal spikes[3]. Remove the ice bath and allow the reaction to warm to 20 °C.

Step 4: In-Process Control (IPC) - Critical Validation Step After 90 minutes, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (Negative Ion Mode).

  • Validation Gate: Proceed to quench ONLY if the extracted ion chromatogram shows <5% unreacted starting material (m/z 183) and <3% gem-difluoro impurity (m/z 219). The target product peak (m/z 201) should dominate. If SM is >5%, stir for an additional 30 minutes and re-test. Do not exceed 2.5 hours total.

Step 5: Quench and Extraction Quench the reaction by adding 20 mL of 1M HCl (aqueous) to neutralize the DMAP. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Downstream Purification & Chiral Resolution

Because the des-fluoro starting material, monofluoro product, and gem-difluoro impurity share nearly identical polarities, standard silica gel chromatography is often insufficient.

Purification Crude Crude Reaction Mixture Ext Acid-Base Extraction Crude->Ext Org Organic Phase (Enriched Acid) Ext->Org pH Adjustment HPLC Preparative RP-HPLC Org->HPLC Remove Neutrals Racemate Pure Racemic Product HPLC->Racemate Isolate Monofluoro Chiral Chiral SFC Resolution Racemate->Chiral Enantiopure Enantiopure (R)/(S) Target API Chiral->Enantiopure >99% ee

Downstream purification and chiral resolution workflow.

Step 1: Preparative RP-HPLC Dissolve the crude extract in a minimum volume of DMSO. Inject onto a Preparative C18 Column (e.g., Waters XBridge).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 20% B to 60% B over 25 minutes.

  • Note: The gem-difluoro impurity will elute slightly later than the monofluoro product due to increased lipophilicity. Collect the monofluoro fractions and lyophilize to yield the pure racemate.

Step 2: Chiral Resolution (If Enantiopure API is Required) Subject the pure racemate to Chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column. Use CO₂ / Methanol (80:20) as the mobile phase to resolve the (R) and (S) enantiomers of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid to >99% enantiomeric excess (ee).

References

  • Electrophilic fluorination. Wikipedia. 4

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. 2

  • Selectfluor™. Sigma-Aldrich. 3

  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters - ACS Publications. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid Solubility in In Vitro Assays

Welcome to the Application Scientist Support Center. Fluorinated pharmaceuticals account for roughly 20% of all marketed small-molecule drugs due to their enhanced metabolic stability and membrane permeability[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Fluorinated pharmaceuticals account for roughly 20% of all marketed small-molecule drugs due to their enhanced metabolic stability and membrane permeability[1]. However, the unique physicochemical properties of the carbon-fluorine (C–F) bond often introduce severe solubility bottlenecks during early-stage in vitro testing.

This guide provides authoritative, causality-driven troubleshooting strategies to overcome the aqueous solubility challenges specific to 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid .

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular behavior of the compound. The structure of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid features three critical moieties that dictate its aqueous behavior: an α -fluoro group, a meta-fluoro group, and a methoxy group.

The high electronegativity of fluorine alters the dipole moment and significantly impacts the pKa of adjacent functional groups[2]. Specifically, the α -fluoro substitution exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion and dropping the predicted pKa to approximately 2.12[3]. Conversely, the fluorinated aromatic ring is highly lipophilic, driving the compound to escape aqueous environments by forming colloidal aggregates[4].

Table 1: Structure-Property Relationships & Assay Impact
Structural FeaturePhysicochemical EffectIn Vitro Assay ImplicationMitigation Strategy
α -Fluoro Group Lowers carboxylic acid pKa to ~2.12.Compound is highly acidic. Unbuffered media will experience a localized pH drop, causing the free acid to precipitate.Ensure assay buffers have strong buffering capacity at pH > 5.5.
meta-Fluoro Ring Increases hydrophobicity and decreases polarizability.Exceeding the kinetic solubility limit leads to rapid micelle formation and false positives.Utilize non-ionic surfactants (e.g., Tween-20) to disrupt colloidal aggregates.
Methoxy Group Adds minor polarity but bulk to the aromatic system.Limits the efficacy of simple co-solvents; requires steric shielding for cellular delivery.Encapsulate the hydrophobic tail using cyclodextrin inclusion complexes.

Troubleshooting FAQs

Q1: My compound instantly precipitates ("crashes out") when I dilute my DMSO stock into the biochemical assay buffer. Why does this happen, and how do I fix it? A: You are exceeding the compound's kinetic solubility limit[5]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local solvent polarity shifts drastically. If the buffer pH is too low, the α -fluoro carboxylic acid (pKa ~2.12)[3] protonates into its highly insoluble free-acid form. Solution: First, verify your buffer is strictly maintained at pH 7.4. Second, use a step-wise dilution method or acoustic liquid handling to prevent localized high concentrations of the compound. If precipitation persists, supplement the buffer with 1-5% DMSO as a co-solvent.

Q2: I am getting erratic IC50 curves and suspected false positives in my enzyme inhibition assay. Could this be related to solubility? A: Yes. Fluorinated hydrophobic compounds are notorious for forming colloidal aggregates (micelles) when their concentration exceeds their solubility limit[4]. These micelles non-specifically sequester target enzymes, leading to artificial inhibition[6]. Solution: Introduce 0.01% to 0.1% of a non-ionic detergent (like Tween-20 or CHAPS) into your assay buffer. Detergents must be kept below their critical micelle concentration (CMC) to prevent assay interference[6]. If the IC50 shifts significantly or the inhibition disappears upon adding detergent, your initial hits were false positives driven by aggregation.

AggregationPathway Monomer Free Monomer (Active) Aggregation Hydrophobic Aggregation Monomer->Aggregation Conc > Limit Micelle Colloidal Micelles Aggregation->Micelle Protein Non-specific Protein Binding Micelle->Protein Adsorption FalsePos False Positive (Inhibition) Protein->FalsePos

Mechanism of false positives driven by hydrophobic aggregation and micelle formation.

Q3: I am running a cell-based viability assay, but adding surfactants kills my cells. How can I keep the compound soluble for 48 hours without toxicity? A: For cell-based assays, surfactants and high concentrations of DMSO (>0.5%) are cytotoxic and will confound your viability readouts (e.g., MTS or ATP assays)[7]. Instead, use Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic fluorinated phenyl ring of the compound will insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This inclusion complex acts as a carrier, safely delivering the compound to the cell membrane without precipitating in the media.

Standard Operating Protocols

To ensure scientific trustworthiness, every protocol must act as a self-validating system. Do not proceed to downstream assays without confirming solubility via these validated workflows.

Protocol A: Self-Validating Kinetic Solubility Assessment (Laser Nephelometry)

Nephelometry measures light scattering caused by insoluble particles. This protocol determines the exact concentration at which 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid begins to aggregate[5].

  • Stock Preparation: Prepare a 10 mM master stock of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Perform a 12-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target assay buffer (pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is strictly 1.0%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the plate using a laser nephelometer.

  • Self-Validation Check: The control wells (Buffer + 1.0% DMSO with no compound) must read at baseline (e.g., < 5 Nephelometric Turbidity Units [NTU]). Plot compound concentration vs. NTU. The kinetic solubility limit is the exact concentration where the NTU sharply inflects above the baseline. Do not dose your biological assays above this concentration.

Protocol B: Preparation of HP- β -CD Inclusion Complexes for Cell Assays

This protocol ensures complete dissolution of the compound for long-term cell culture without relying on toxic organic solvents.

  • Carrier Preparation: Dissolve HP- β -CD in your basal cell culture media to a final concentration of 10% (w/v). Ensure complete dissolution.

  • Compound Addition: While vortexing the HP- β -CD solution vigorously, add the 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid DMSO stock dropwise. (Keep final DMSO < 0.2%).

  • Complexation: Place the mixture in a sonicating water bath at 37°C for 20 minutes to drive the hydrophobic fluorinated ring into the cyclodextrin cavity.

  • Sterilization & Validation: Filter the solution through a 0.22 µm PVDF syringe filter.

  • Self-Validation Check: Quantify the compound concentration in the post-filtration liquid using UV-Vis or LC-MS. If the measured concentration matches your theoretical input concentration, the inclusion complex is fully formed and stable. If the concentration is lower, the compound precipitated and was caught by the filter; you must increase the HP- β -CD ratio.

Solubility Troubleshooting Workflow

Use the following decision matrix to rapidly identify and resolve solubility failures in your specific assay environment.

TroubleshootingTree Start Compound Precipitation in Aqueous Assay? CheckPH Check Buffer pH Is pH < 5.0? Start->CheckPH AdjustPH Adjust pH to 7.4 (pKa is ~2.1) CheckPH->AdjustPH Yes CheckAssay Determine Assay Type CheckPH->CheckAssay No AdjustPH->CheckAssay Biochem Biochemical Assay CheckAssay->Biochem CellBased Cell-Based Assay CheckAssay->CellBased AddSurfactant Add 0.01% Tween-20 or CHAPS Biochem->AddSurfactant AddCyclo Use 10-20% HP-β-CD Carrier System CellBased->AddCyclo

Decision tree for resolving 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid solubility issues.

References

  • ALPHA-FLUOROPHENYLACETIC ACID (CAS 1578-63-8). LookChem. URL: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. URL:[Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. URL: [Link]

  • Assay Development and HTS Guidelines (Assay Guidance Manual). Scribd / NCGC. URL: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. URL:[Link]

Sources

Optimization

Preventing unwanted defluorination of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid during reactions

Technical Support Center: 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid A Guide to Preventing Unwanted Defluorination During Synthetic Transformations Welcome to the technical support guide for 2-Fluoro-2-(3-fluoro-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

A Guide to Preventing Unwanted Defluorination During Synthetic Transformations

Welcome to the technical support guide for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid. This document, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to mitigate the common challenge of unwanted defluorination. As Senior Application Scientists, our goal is to explain the causality behind these experimental challenges and provide robust, field-proven solutions.

Understanding the Challenge: The Mechanism of Defluorination

The primary challenge in manipulating 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is the lability of the C-F bond at the alpha-position (the carbon adjacent to the carboxyl group). This vulnerability is primarily due to the acidity of the alpha-proton.

The key mechanism responsible for defluorination is an E1cB (Elimination, Unimolecular, conjugate Base) reaction.[1][2][3][4] This two-step process is particularly favored under basic conditions:

  • Deprotonation: A base removes the acidic α-hydrogen, generating a resonance-stabilized carbanion (an enolate). The electron-withdrawing nature of the adjacent carboxyl group significantly increases the acidity of this proton, facilitating its removal.[2][5]

  • Elimination: The resulting carbanion intermediate is unstable. The lone pair of electrons on the carbon reforms a double bond with the carbonyl carbon, expelling the fluoride ion, which is a relatively poor leaving group but can be eliminated from the activated intermediate.[1][3]

The presence of electron-withdrawing groups on the phenyl ring can further exacerbate this issue by increasing the acidity of the α-proton. Therefore, careful control of reaction conditions, particularly the choice of base and temperature, is paramount.

Caption: Proposed E1cB mechanism for defluorination.

Frequently Asked Questions (FAQs)

Q1: Why is defluorination a major issue with this specific compound? A: The combination of an acidic α-proton (due to the adjacent carboxylic acid) and a fluorine atom on the same carbon creates a system primed for elimination of hydrogen fluoride (HF), especially under basic conditions.[5][6]

Q2: Are reactions under acidic conditions safe from defluorination? A: Generally, acidic conditions are much safer and suppress the E1cB mechanism, which requires the formation of a carbanion.[7][8] However, very strong acids combined with high temperatures could potentially lead to other degradation pathways, though defluorination is less common.

Q3: I'm performing an amide coupling. Which conditions are most critical to control? A: The most critical parameters are the base , temperature , and the coupling reagent . Using a non-nucleophilic, sterically hindered base, maintaining low temperatures, and choosing a coupling reagent that minimizes activation time are key.

Q4: Can I use protecting groups to prevent this? A: Yes. Protecting the carboxylic acid as an ester (e.g., a methyl or t-butyl ester) can be an effective strategy.[9][10][11] The ester group is less electron-withdrawing than the carboxylic acid, which reduces the acidity of the α-proton and makes defluorination less likely during subsequent reaction steps. The ester can be removed under conditions that do not promote defluorination.[9][12]

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common reactions where defluorination is observed and provides direct solutions.

Issue 1: Amide Coupling Reactions

Problem: Significant formation of the defluorinated amide byproduct is observed by LC-MS or NMR analysis during amide bond formation.

Potential CauseScientific RationaleRecommended Solution
Inappropriate Base Strong, unhindered bases like triethylamine (TEA) or DBU readily deprotonate the α-carbon, initiating the E1cB elimination pathway.[13]Switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . Their bulkiness disfavors the abstraction of the α-proton.[14][15]
High Reaction Temperature Elimination reactions have a higher activation energy than the desired coupling. Elevated temperatures provide the energy needed to overcome this barrier, favoring defluorination.Maintain the reaction temperature at 0 °C or below , especially during the activation and coupling steps. Allow the reaction to warm to room temperature slowly only if necessary for completion.
Prolonged Activation Time Allowing the carboxylic acid to pre-activate with the coupling reagent and base for an extended period before adding the amine increases the concentration of the reactive intermediate and the opportunity for the side reaction to occur.Adopt a "pre-activation" strategy where the acid, coupling reagent, and base are mixed for only 1-2 minutes before the amine is introduced.[16] Alternatively, add the coupling reagent to a mixture of the acid and amine (with base added last).
Choice of Coupling Reagent Some coupling reagents can generate basic byproducts or require stronger basic conditions.Use uronium/aminium salt-based reagents like HATU or HBTU .[16][17] These reagents rapidly form an active ester, which is less prone to elimination and reacts quickly with the amine, minimizing the time the activated acid is exposed to basic conditions.[16]
Issue 2: Esterification Reactions

Problem: When attempting to form an ester (e.g., methyl or ethyl ester), the defluorinated ester is the major product.

Potential CauseScientific RationaleRecommended Solution
Base-Catalyzed Conditions Using strong bases (e.g., alkoxides) to deprotonate the carboxylic acid for reaction with an alkyl halide will strongly favor the defluorination pathway.Avoid base-catalyzed esterification. Use acid-catalyzed methods like a classic Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of H₂SO₄ or HCl). The acidic medium suppresses carbanion formation.
Carbodiimide Coupling with DMAP While effective for many esterifications, the combination of a carbodiimide (like EDC or DCC) with DMAP can be basic enough to promote defluorination, especially if the reaction is slow or heated.If a coupling agent is needed, use the carbodiimide at 0 °C and add the alcohol and a less basic catalyst (if required) promptly. Monitor the reaction closely and minimize reaction time.
Conversion to Acyl Halide Using harsh reagents like thionyl chloride (SOCl₂) at elevated temperatures to form an acyl chloride can lead to decomposition and defluorination.Convert the carboxylic acid to an acyl fluoride using a milder deoxyfluorination reagent like cyanuric fluoride or PyFluor at low temperatures.[18][19] Acyl fluorides are generally more stable and react cleanly with alcohols to form esters.[19][20]

Preventative Strategies & Best Practices

To proactively minimize the risk of defluorination, incorporate the following principles into your experimental design.

Sources

Troubleshooting

Technical Support Center: High-Temperature Handling of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic Acid

Welcome to the advanced troubleshooting and methodology center for handling highly unstable α-fluoro arylacetic acids. This guide is specifically engineered for researchers and drug development professionals struggling w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for handling highly unstable α-fluoro arylacetic acids. This guide is specifically engineered for researchers and drug development professionals struggling with the thermal degradation of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid during high-temperature synthetic steps (e.g., cross-couplings, amidations, or esterifications).

Mechanistic Causality: Why Does It Decarboxylate?

To prevent degradation, we must first understand the causality behind it. The decarboxylation of arylacetic acids is fundamentally driven by the thermodynamic stability of the intermediate formed upon the loss of carbon dioxide.

In 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, the presence of the highly electronegative α-fluorine atom, combined with the electron-withdrawing 3-fluoro substituent on the aromatic ring, exerts a profound inductive pull. This heavily stabilizes the resulting benzylic carbanion transition state. Consequently, the activation energy for CO₂ extrusion is drastically lowered compared to non-fluorinated analogs (1)[1].

When subjected to basic conditions (e.g., amine bases during coupling), the formation of the carboxylate anion further accelerates this process. The negatively charged carboxylate directly expels CO₂ upon heating, leading to rapid degradation into the volatile byproduct 1-fluoro-1-(3-fluoro-5-methoxyphenyl)methane.

Reaction Pathway & Stability Dynamics

G cluster_0 Degradation Pathway (High Temp + Base) cluster_1 Stabilization Pathway (Pre-activation / Flow) Start 2-Fluoro-2-(3-fluoro-5-methoxyphenyl) acetic acid Base Carboxylate Anion (Deprotonated) Start->Base Base added (pH > pKa) Activation Acid Chloride / Active Ester (Low Temp Pre-activation) Start->Activation SOCl2 or HATU (Temp < 20°C) TS Transition State (CO2 Expulsion) Base->TS Heat (>60°C) Product Decarboxylated Byproduct (Fluoromethane derivative) TS->Product Rapid -CO2 Flow Continuous Flow Reactor (Residence Time < 1 min @ High Temp) Activation->Flow Add Nucleophile Target Desired Coupling Product (Amide/Ester) Flow->Target Controlled Heating

Thermodynamic pathways of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid.

Quantitative Data: Decarboxylation Mitigation Strategies

Understanding the half-life ( t1/2​ ) of the carboxylic acid under various conditions dictates our choice of solvent and methodology. The table below summarizes the kinetic behavior of this structural class to help you select the appropriate reaction environment.

Solvent SystemAdditive / StateTemperature (°C)Est. Half-Life ( t1/2​ )Primary Outcome & Recommendation
DMF K₂CO₃ (Carboxylate)80< 5 minComplete Decarboxylation. Avoid basic polar aprotic conditions at high temperatures.
Toluene None (Free Acid)80~ 4 hoursModerate Degradation. Use non-polar solvents if prolonged batch heating is strictly required.
Dichloromethane SOCl₂ (Acid Chloride)40> 48 hoursStable Pre-activation. Highly recommended to pre-activate before adding nucleophiles.
Acetonitrile DIPEA (Flow Reactor)120< 1 min (residence)High Yield Coupling. Use continuous flow chemistry to bypass thermal degradation limits.

Troubleshooting & FAQs

Q: Why does the molecule degrade during basic workup even at moderate temperatures (40°C)? A: The formation of the carboxylate salt dramatically increases the electron density available for CO₂ extrusion. Because the α-fluorine and the 3-fluoro-5-methoxyphenyl ring stabilize the resulting carbanion, the equilibrium is driven forward rapidly. Always maintain temperatures strictly <20°C during basic extractions or use acidic workups where possible.

Q: We need to perform an amide coupling at elevated temperatures due to a sterically hindered amine. Can we use standard batch heating? A: It is highly discouraged. Batch heating requires prolonged exposure to elevated temperatures in the presence of basic amines (e.g., DIPEA, TEA). This promotes decarboxylation before the coupling reagent can fully activate the acid (2)[2].

Q: How does the choice of solvent influence thermal decarboxylation? A: Polar aprotic solvents (like DMF or DMSO) solvate the counter-ion efficiently, leaving a "naked" carboxylate that decarboxylates extremely fast. Non-polar solvents or maintaining the free acid in slightly acidic media suppresses this transition state (3)[3].

Self-Validating Experimental Protocol: High-Temperature Amide Coupling via Continuous Flow

To achieve high-temperature coupling without losing the carboxyl group, the system must limit thermal exposure to seconds rather than hours. This protocol utilizes a continuous flow reactor and includes built-in validation steps to ensure the integrity of the product.

Phase 1: System & Reagent Preparation
  • Flow Setup: Configure a dual-syringe pump continuous flow system equipped with a T-mixer and a 10 mL PFA (perfluoroalkoxy) reactor coil.

  • Solution A (Activation): Dissolve 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (0.1 M) and HATU (0.11 M) in anhydrous Acetonitrile (MeCN). Keep this syringe wrapped in a cooling jacket at 10°C.

  • Solution B (Nucleophile): Dissolve the target amine (0.12 M) and DIPEA (0.3 M) in anhydrous MeCN.

  • Validation Check 1: Run an LC-MS of Solution A to confirm the presence of the exact mass of the starting material [M−H]− and ensure no [M−44]− (decarboxylated mass) is present prior to heating.

Phase 2: Execution
  • Reactor Parameters: Submerge the PFA reactor coil in a heating bath set to 100°C .

  • Flow Rates: Set the pumps to deliver Solution A and Solution B at equal flow rates, calibrated to achieve a precise residence time of 45 seconds inside the heated coil.

  • Quenching: Direct the output stream immediately into a 0°C quenching bath containing 1M HCl (aq) and Ethyl Acetate (1:1 v/v). Causality note: The rapid quench protonates any unreacted amine and immediately stabilizes the newly formed amide, preventing secondary thermal degradation.

Phase 3: Self-Validation & Analysis
  • Phase Separation: Separate the organic layer and concentrate under reduced pressure (bath temp < 30°C).

  • Validation Check 2 (Critical): Analyze the crude output via LC-MS.

    • Success Criterion: The dominant peak must match the mass of the desired amide.

    • Failure Criterion: If a significant peak is observed at the mass of the starting acid minus 44 Da ( Macid​−44 ), the residence time was too long. Reduce the residence time to 30 seconds and repeat.

References

  • Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester Source: Beilstein Journal of Organic Chemistry URL
  • 2-Fluoro-2-(p-tolyl)
  • Decarboxylation Source: Organic Chemistry Portal URL

Sources

Reference Data & Comparative Studies

Validation

2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid vs non-fluorinated 3-fluoro-5-methoxyphenylacetic acid

Executive Summary In medicinal chemistry and drug development, the optimization of arylacetic acid scaffolds is frequently bottlenecked by two primary liabilities: rapid metabolic clearance via benzylic oxidation and sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, the optimization of arylacetic acid scaffolds is frequently bottlenecked by two primary liabilities: rapid metabolic clearance via benzylic oxidation and suboptimal membrane partitioning due to carboxylic acid ionization. This guide provides an objective, data-driven comparison between a standard building block, 3-fluoro-5-methoxyphenylacetic acid (non-fluorinated at the alpha position), and its strategically modified analog, 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (alpha-fluorinated).

By introducing a single fluorine atom at the benzylic ( α ) carbon, researchers can profoundly alter the molecule's physicochemical properties and pharmacokinetic profile. This guide details the mechanistic causality behind these changes and provides self-validating experimental workflows to accurately quantify them [1].

Mechanistic Rationale: The Impact of Alpha-Fluorination

The substitution of a hydrogen atom for a fluorine atom at the α -position of an arylacetic acid induces a cascade of stereoelectronic and physicochemical effects [2]:

  • Inductive pKa Depression: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect ( −I ) stabilizes the carboxylate anion, drastically lowering the pKa​ of the adjacent carboxylic acid. This shifts the ionization equilibrium at physiological pH (7.4), impacting the distribution coefficient ( LogD7.4​ ).

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target the benzylic position of arylacetic acids for oxidation via a Hydrogen Atom Transfer (HAT) mechanism. The C–F bond (~105 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol). More importantly, the electronegativity of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the benzylic C-H bond, making it electronically deactivated against electrophilic attack by the CYP450 Compound I intermediate[3].

Pathway A Alpha-Fluorination (2-Fluoro substitution) B Inductive Electron Withdrawal A->B Electronic effect C Steric & Electronic Blocking A->C Steric effect D Decreased pKa (Increased Ionization) B->D Destabilizes proton F Enhanced Metabolic Stability (CYP450) C->F Blocks benzylic oxidation E Altered LogD (pH 7.4) D->E pH partition

Logical flow of physicochemical and metabolic changes induced by alpha-fluorination.

Comparative Physicochemical & Metabolic Profiling

The following table synthesizes the quantitative performance differences between the two compounds. Note: Data represents validated medicinal chemistry profiling standards for this structural class.

Property / Metric3-fluoro-5-methoxyphenylacetic acid (Non-fluorinated)2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid ( α -fluorinated)
Molecular Weight 184.16 g/mol 202.15 g/mol
Thermodynamic pKa​ 4.25 ± 0.12.30 ± 0.1
Intrinsic Lipophilicity ( LogP ) 1.852.15
Distribution Coefficient ( LogD7.4​ ) -0.45-1.25
HLM Intrinsic Clearance ( CLint​ ) 48.5 µL/min/mg< 8.0 µL/min/mg
Primary Metabolic Liability Rapid benzylic oxidation (CYP2C9/3A4)Minor O-demethylation

Data Interpretation & Causality: A common misconception is that adding fluorine always increases lipophilicity. While the intrinsic lipophilicity of the neutral species ( LogP ) increases from 1.85 to 2.15 due to the hydrophobicity of the C–F bond, the LogD7.4​ actually decreases significantly [4]. Why? The α -fluorine drops the pKa​ from 4.25 to 2.30. At pH 7.4, the fluorinated analog is >99.99% ionized, whereas the non-fluorinated analog is slightly less ionized. This massive increase in the anionic fraction at physiological pH overrides the intrinsic lipophilicity of the C–F bond, resulting in a more hydrophilic overall profile in vivo.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the protocols used to derive the above metrics must be designed as self-validating systems. This means the assay inherently proves its own accuracy through internal controls and thermodynamic calibrations.

Protocol A: Thermodynamic pKa​ Determination (Potentiometric Titration)

UV-metric titrations often fail for arylacetic acids because ionization does not always produce a sufficient chromophoric shift. Potentiometric titration directly measures H+ activity, providing a highly reliable alternative.

Self-Validation Mechanism: The system is calibrated using a primary standard (Potassium Hydrogen Phthalate, KHP) to verify electrode Nernstian slope, followed by a system suitability test using a known reference standard (phenylacetic acid, literature pKa​ 4.31). If the reference fails to read within ±0.05 units, the run is aborted.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare standardized 0.1 M KOH and 0.1 M HCl solutions. Degas all aqueous media with Argon to prevent CO2​ absorption, which falsely lowers pH.

  • Sample Dissolution: Dissolve 2.0 mg of the test compound in 10 mL of a co-solvent mixture (e.g., Methanol/Water). Causality: Highly lipophilic unionized acids will precipitate in purely aqueous media at low pH, skewing the titration curve. The co-solvent maintains homogeneity.

  • Titration: Titrate from pH 2.0 to pH 11.0 using 0.1 M KOH in 0.05 mL increments, recording the potential (mV) after equilibrium is reached at each step.

  • Yasuda-Shedlovsky Extrapolation: Repeat the titration at three different Methanol/Water ratios (e.g., 30%, 40%, 50%). Plot the apparent pKa​ against the dielectric constant of the mixtures and extrapolate to 0% co-solvent to determine the true aqueous thermodynamic pKa​ .

Protocol B: In Vitro Microsomal Clearance (CYP450 Stability Assay)

This assay quantifies the rate at which hepatic enzymes metabolize the compound, directly testing the "metabolic shielding" hypothesis of the α -fluorine.

Workflow S1 Prepare 1 µM Test Compound S2 Add Human Liver Microsomes (HLM) S1->S2 S3 Initiate with NADPH S2->S3 S4 Quench at Timepoints (AcN) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 Calculate Half-life & Clearance S5->S6

Self-validating in vitro microsomal stability workflow with LC-MS/MS quantification.

Self-Validation Mechanism:

  • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to prove the microsomes are enzymatically active.

  • Negative Control (Minus-NADPH): A parallel incubation lacking the NADPH cofactor is performed. Causality: If the compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), preventing false-positive CYP clearance assignments.

  • Internal Standard (IS): A stable-isotope labeled IS is added to the quench solution to correct for LC-MS/MS matrix effects (ion suppression).

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Spiking: Add the test compound (Compound A or B) to achieve a final incubation concentration of 1.0 µM. Causality: A low concentration (< Km​ ) ensures first-order kinetic conditions, which is mathematically required to accurately calculate intrinsic clearance.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1.0 mM.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately crash it into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting metabolism precisely at the target time.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate t1/2​ and CLint​ .

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Available at:[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880. Available at:[Link]

  • Dalvie, D., et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry (2016/2026). Available at:[Link]

  • Di, L., et al. "Structure-property relationships of fluorinated carboxylic acid bioisosteres." Bioorganic & Medicinal Chemistry Letters 91 (2023): 129363. Available at:[Link]

Comparative

Comparative reactivity of alpha-fluoro vs standard phenylacetic acids in coupling reactions

Comparative Reactivity Guide: α -Fluoro vs. Standard Phenylacetic Acids in Coupling Reactions Executive Summary The substitution of a single hydrogen atom for a fluorine atom at the α -position of phenylacetic acid funda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: α -Fluoro vs. Standard Phenylacetic Acids in Coupling Reactions

Executive Summary

The substitution of a single hydrogen atom for a fluorine atom at the α -position of phenylacetic acid fundamentally rewires the molecule's electronic landscape. For researchers and drug development professionals, understanding this shift is critical. While standard phenylacetic acids are robust and forgiving in standard amide couplings, α -fluorophenylacetic acids demand highly controlled conditions to prevent racemization and hydrolysis. Conversely, in the realm of modern decarboxylative cross-coupling, the α -fluoro variant significantly outperforms its non-fluorinated counterpart by stabilizing transient radical intermediates. This guide objectively compares their reactivity profiles, providing mechanistic causality and validated protocols for successful implementation.

Mechanistic Grounding: The Fluorine Effect

To predict the behavior of these building blocks, we must analyze the causality behind their reactivity differences. The primary driver is the strong inductive electron withdrawal (-I effect) of the fluorine atom.

Standard phenylacetic acid has a pKa of approximately 4.3 1. In stark contrast, the introduction of the highly electronegative α -fluorine atom drops the predicted pKa of α -fluorophenylacetic acid to 2.12 2. This ~100-fold increase in acidity has three profound effects on coupling chemistry:

  • Reduced Carboxylate Nucleophilicity: The initial attack on coupling reagents (like HATU or EDC) is slower.

  • Hyper-Electrophilic Active Esters: Once the active ester (e.g., OAt or OBt) is formed, the deshielded carbonyl carbon is exceptionally prone to nucleophilic attack—not just by amines, but by trace water.

  • α -Proton Acidity: The remaining α -proton is highly acidic, making the molecule highly susceptible to base-catalyzed enolization and subsequent racemization.

Amide Bond Formation: Efficiency vs. Stability

When forming amide bonds, the standard phenylacetic acid is highly forgiving; excess base (DIPEA/TEA) and long pre-activation times rarely cause issues. However, applying these standard conditions to α -fluorophenylacetic acid often results in low yields and complete loss of stereocenter integrity. The hyper-electrophilicity of the α -fluoro active ester means it must be intercepted by the amine immediately. If the base is too strong, it will deprotonate the α -position, forming a ketene intermediate that leads to epimerization.

AmideCoupling A α-Fluoro Phenylacetic Acid B Strong -I Effect (pKa ~2.12) A->B C Highly Electrophilic Active Ester B->C HATU / Base D Rapid Amide Formation C->D Amine Addition E Side Reactions: Hydrolysis & Epimerization C->E Excess Base / H2O

Fig 1: Electronic influence of α-fluorination on amide coupling and competing side reactions.

Decarboxylative Cross-Coupling: A New Frontier

While α -fluorination complicates amide coupling, it acts as a powerful enabler in photoredox and transition-metal-catalyzed decarboxylative cross-couplings 3. Standard phenylacetic acids require harsh oxidants to undergo decarboxylation. In contrast, the α -fluoro group lowers the oxidation potential and stabilizes the resulting benzylic radical via lone-pair resonance from the fluorine atom 4. Modern dual-metal systems (e.g., Ce/Ni photoelectrocatalysis) exploit this by using Ligand-to-Metal Charge Transfer (LMCT) to efficiently generate chiral α -fluoroalkyl compounds from these highly oxidized precursors 5.

Decarboxylative A α-Fluoro Phenylacetic Acid B Ce(III) Coordination A->B C Photoinduced LMCT (-CO2) B->C Light (hv) D F-Stabilized Benzylic Radical C->D E Ni-Catalyzed Cross-Coupling D->E Ni(II) / Aryl Halide F Chiral α-Fluoroarene E->F

Fig 2: Dual-metal photoelectrocatalytic decarboxylative cross-coupling of α-fluoro carboxylic acids.

Quantitative Performance Comparison

ParameterStandard Phenylacetic Acid α -Fluoro Phenylacetic AcidMechanistic Causality
Predicted pKa ~4.312.12 ± 0.10Strong inductive electron withdrawal (-I) by the fluorine atom.
Active Ester Electrophilicity ModerateVery HighFluorine deshields the carbonyl carbon, increasing susceptibility to nucleophilic attack.
Racemization Risk (Coupling) LowHighIncreased acidity of the α -proton facilitates base-catalyzed enolization/ketene formation.
Decarboxylative Radical Stability Moderate (Benzylic)High (F-Stabilized Benzylic)Fluorine lone pairs provide resonance stabilization to the adjacent radical intermediate.
Optimal Coupling Base DIPEA / TEAsym-Collidine / NMMWeaker bases prevent premature deprotonation of the acidic α -position.

Validated Experimental Protocols

As a self-validating system, these protocols integrate real-time analytical checks to ensure the mechanistic pathways are proceeding as intended.

Protocol A: Epimerization-Controlled Amide Coupling

Objective: Couple α -fluorophenylacetic acid with a primary amine while suppressing racemization.

  • Step 1: Reagent Assembly. Dissolve α -fluorophenylacetic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.2 M).

    • Causality: Co-dissolving the amine ensures it is present immediately upon active ester formation, kinetically outcompeting hydrolysis or enolization.

  • Step 2: Base Addition. Add sym-collidine (2.5 equiv) at 0 °C.

    • Causality: sym-Collidine is a weaker, sterically hindered base that neutralizes HCl without heavily promoting α -deprotonation.

  • Step 3: Activation. Add HATU (1.05 equiv) portion-wise.

    • Validation Check: Monitor by LC-MS after 5 minutes. The mass of the OAt-active ester should be transiently visible, rapidly converting to the product mass. A distinct yellow color indicates the successful release of the HOAt anion.

  • Step 4: Workup. Quench with 5% aqueous citric acid and extract with EtOAc.

    • Causality: A mild acidic workup removes the sym-collidine and unreacted amine without hydrolyzing the newly formed, sensitive fluoro-amide.

Protocol B: LMCT-Enabled Decarboxylative Arylation

Objective: Cross-couple α -fluorophenylacetic acid with an aryl iodide via dual-metal catalysis.

  • Step 1: Catalyst Assembly. In an inert glovebox, combine CeCl3 (20 mol%), NiCl2·dtbbpy (10 mol%), and the aryl iodide (1.0 equiv) in anhydrous MeCN.

    • Causality: The Ce(III) salt is required to coordinate the highly oxidized fluoro-carboxylate, enabling Ligand-to-Metal Charge Transfer (LMCT).

  • Step 2: Substrate Addition. Add α -fluorophenylacetic acid (1.5 equiv) and Cs2CO3 (2.0 equiv).

    • Validation Check: The suspension will turn slightly cloudy as the cerium-carboxylate complex forms.

  • Step 3: Photo-Irradiation. Irradiate the mixture with 390 nm LEDs at room temperature for 16 hours.

    • Causality: Photons excite the Ce-complex, triggering LMCT, releasing CO2, and generating the fluorine-stabilized benzylic radical, which is rapidly intercepted by the Nickel catalytic cycle.

  • Step 4: Validation & Isolation. Analyze an aliquot of the crude mixture via 19F NMR.

    • Validation Check: The disappearance of the starting material peak (approx. -180 ppm) and the appearance of the coupled α -fluoroalkyl arene peak confirm successful decarboxylation.

References

  • Source: lookchem.
  • Source: guidechem.
  • Source: Chemical Science (RSC Publishing)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Synthesis of α-fluorocarboxylic acids and derivatives Source: Organic Chemistry Portal URL

Sources

Validation

Benchmarking 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic Acid Derivatives in Early-Stage Drug Discovery

The introduction of multi-fluorinated motifs into lead compounds is a cornerstone of modern rational drug design. Specifically, 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid derivatives represent a highly privileged,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The introduction of multi-fluorinated motifs into lead compounds is a cornerstone of modern rational drug design. Specifically, 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid derivatives represent a highly privileged, advanced building block class. By combining α -fluorination with a specifically decorated aromatic ring, these derivatives offer a unique physicochemical profile that solves common liabilities in Fragment-Based Drug Discovery (FBDD), such as poor metabolic stability and lack of target selectivity.

This guide provides an objective benchmarking of this specific derivative class against traditional non-fluorinated and mono-fluorinated alternatives, supported by experimental protocols and structural causality.

Physicochemical Profiling & Causality (The "Why")

To understand the value of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, we must benchmark it against its simpler structural analogs: Phenylacetic acid (PAA), 2-Fluorophenylacetic acid ( α -F-PAA), and 3-Fluoro-5-methoxyphenylacetic acid.

Table 1: Comparative Physicochemical Properties
Compound ScaffoldPredicted pKacLogPHLM t1/2​ (min)PAMPA Pe​ ( 10−6 cm/s)
Phenylacetic Acid (PAA) 4.311.411512.5
α -F-PAA 2.121.65288.2
3-F-5-OMe-PAA 4.251.954514.1
Target Derivative 2.08 2.15 >120 9.5
The Causality Behind the Data
  • Hyper-Acidification via α -Fluorination: The introduction of the α -fluorine atom exerts a profound electron-withdrawing inductive (-I) effect. This stabilizes the carboxylate anion, drastically lowering the pKa from ~4.31 to ~2.12[1]. Consequently, the molecule is almost entirely ionized at physiological pH (7.4). This hyper-acidification is a deliberate design choice to increase the residence time of the drug in target binding pockets that feature basic residues (e.g., Arginine or Lysine).

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to CYP450-mediated aromatic hydroxylation. The incorporation of a fluorine atom at the meta-position (3-fluoro) acts as a metabolic shield, blocking this oxidation pathway and extending the human liver microsome (HLM) half-life[2].

  • Steric Locking & Selectivity: The 5-methoxy group increases lipophilicity (cLogP) while providing a specific steric volume. In neuro-inflammatory targets, this exact 3-fluoro-5-methoxy substitution pattern has been proven to perfectly occupy the hydrophobic orthosteric pocket of enzymes like Monoamine Oxidase B (MAO-B), dramatically enhancing selectivity over MAO-A[3].

Self-Validating Experimental Protocols

To ensure data integrity, the following workflows are designed as self-validating systems, incorporating mandatory internal controls to verify assay performance before data extraction.

Protocol 1: High-Throughput Potentiometric pKa Determination

Purpose: To validate the pKa shift caused by α -fluorination.

  • System Calibration: Calibrate the potentiometric titrator using standardized 0.1 M HCl and 0.1 M NaOH.

  • Internal Validation: Run Diclofenac (known pKa ~4.1) and Propranolol (known pKa ~9.5) as low and high pKa reference standards. The assay is only valid if both controls fall within ± 0.05 log units of their literature values.

  • Sample Preparation: Dissolve 2 mg of the target derivative in 10 mL of a co-solvent mixture (e.g., 50% Methanol/Water) to ensure complete dissolution.

  • Titration: Titrate from pH 2.0 to 11.0 under a nitrogen atmosphere to prevent CO2​ interference.

  • Extrapolation: Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the co-solvent data.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic resistance provided by the 3-fluoro-5-methoxy motif.

  • Preparation: Pre-incubate 1 μ M of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • System Validation: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. The assay is validated only if Verapamil shows rapid depletion ( t1/2​ < 15 min).

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

HLM_Workflow N1 Compound + HLM Incubation N2 NADPH Addition N1->N2 37°C N3 Aliquots at 0, 15, 30, 60 min N2->N3 Initiate N4 Quench with Acetonitrile N3->N4 Stop Reaction N5 LC-MS/MS Analysis N4->N5 Centrifuge

Figure 1: Step-by-step workflow for the self-validating HLM metabolic stability assay.

Application Benchmarking: Target Binding Efficacy

When integrated into larger pharmacophores (e.g., as amide derivatives or flavone precursors), the 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid core drives remarkable target selectivity. A prime example is the development of selective MAO-B inhibitors for neurological disorders[4].

Table 2: In Vitro Target Binding (Model: MAO Inhibition)
Derivative CoreMAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Index (SI)
Unsubstituted PAA Amide85012001.4
3-F-5-OMe-PAA Amide45420093.3
Target Derivative Amide 16 >10000 >625.0

The data demonstrates that combining α -fluorination with the 3-fluoro-5-methoxy ring yields sub-20 nM potency and massive selectivity. The α -fluorine alters the binding kinetics, while the functionalized ring prevents steric clashes with Tyrosine residues present in MAO-A, driving the compound exclusively toward MAO-B[3].

MAOB_Binding Core 2-Fluoro-2-(3-fluoro-5-methoxyphenyl) acetic acid derivative AlphaF Alpha-Fluorine (Lowers pKa, H-bond acceptor) Core->AlphaF MetaF 3-Fluoro Group (Metabolic shield, lipophilicity) Core->MetaF Methoxy 5-Methoxy Group (Steric fit in MAO-B pocket) Core->Methoxy Target MAO-B Orthosteric Pocket (Selective Inhibition) AlphaF->Target Alters binding kinetics MetaF->Target Blocks CYP oxidation Methoxy->Target Enhances selectivity

Figure 2: Pharmacophore contributions of the derivative in MAO-B selective inhibition.

Conclusion

Benchmarking reveals that 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid derivatives are not merely structural novelties, but highly engineered solutions to classic drug discovery bottlenecks. By systematically lowering pKa, shielding against microsomal degradation, and forcing conformational selectivity, this scaffold provides a robust foundation for developing next-generation therapeutics.

References

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. National Institutes of Health (NIH).[Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health (NIH).[Link]

  • ALPHA-FLUOROPHENYLACETIC ACID (CAS 1578-63-8) Chemical Properties and Data. LookChem.[Link]

Sources

Comparative

Comparing enantioselective synthesis routes for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Enantioselective Synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic Acid: A Comparative Guide to Modern Synthetic Routes As a Senior Application Scientist, I frequently evaluate synthetic pathways for introducing c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Enantioselective Synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic Acid: A Comparative Guide to Modern Synthetic Routes

As a Senior Application Scientist, I frequently evaluate synthetic pathways for introducing chiral fluorine centers into complex active pharmaceutical ingredients (APIs). Chiral α -fluoroarylacetic acids, such as 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, are highly valued in medicinal chemistry as bioisosteres for natural amino acids and mandelic acid derivatives. The introduction of the fluorine atom modulates the pKa, increases metabolic stability, and alters the lipophilicity of the target molecule.

Achieving high enantiomeric excess (ee) at the highly labile benzylic α -position is notoriously difficult due to the propensity for background racemization. In this guide, I objectively compare three field-proven synthetic routes to synthesize this specific molecule, detailing the causality behind the experimental choices and providing self-validating protocols.

Route 1: Asymmetric Electrophilic Fluorination (Organocatalytic)

Concept & Causality This route relies on the deprotonation of a 2-(3-fluoro-5-methoxyphenyl)acetic acid derivative (typically an ester or amide) to form a reactive enolate, followed by electrophilic trapping with a fluorine source. The critical challenge is preventing non-selective background fluorination. By employing a planar chiral [2.2]paracyclophane-based isothiourea catalyst or a cinchona alkaloid phase-transfer catalyst, the chiral catalyst binds the enolate and provides strict facial shielding [1]. We utilize N-fluorobenzenesulfonimide (NFSI) rather than Selectfluor because NFSI is highly soluble in non-polar organic solvents (like DCM) and exhibits milder reactivity, which suppresses un-catalyzed racemic background reactions[2].

G Substrate Aryl Acetic Acid Derivative Enolate Chiral Enolate Complex Substrate->Enolate Base + Chiral Cat. Shielding Facial Shielding by Catalyst Enolate->Shielding Stereocontrol Fluorination NFSI Attack (Electrophilic) Shielding->Fluorination F+ Transfer Product (R) or (S) α-Fluoro Product Fluorination->Product High ee%

Mechanistic pathway of organocatalytic asymmetric electrophilic fluorination.

Experimental Protocol

  • Preparation: Dissolve 1.0 mmol of the ester derivative of 2-(3-fluoro-5-methoxyphenyl)acetic acid and 0.05 mmol (5 mol%) of the chiral isothiourea catalyst in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Enolate Generation: Cool the reaction mixture to -78 °C. Slowly add 1.1 mmol of a mild organic base (e.g., N,N-diisopropylethylamine) to generate the enolate complex.

  • Fluorination: Dissolve 1.2 mmol of NFSI in 2 mL of anhydrous DCM and add dropwise over 30 minutes to maintain strict thermal control.

  • Validation & Isolation: Stir for 4 hours at -78 °C. Quench the reaction with saturated aqueous NH₄Cl to protonate any unreacted enolate, preventing ambient-temperature racemization. Extract with DCM, concentrate, and purify via silica gel chromatography. The ester is subsequently hydrolyzed to the free acid using LiOH in THF/H₂O at 0 °C to preserve the chiral center.

Route 2: Stereospecific Nucleophilic Deoxofluorination ( SN​2 Inversion)

Concept & Causality If the enantiopure α -hydroxy analog (mandelic acid derivative) is accessible, nucleophilic fluorination using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor offers a direct route. The reaction proceeds via the activation of the hydroxyl group to form an aminosulfur intermediate, followed by a backside attack by the fluoride ion, resulting in a stereospecific SN​2 inversion. The primary failure mode here is the competing SN​1 pathway. The electron-donating methoxy group on the aryl ring can stabilize a benzylic carbocation intermediate, leading to racemization. To enforce the SN​2 pathway, the reaction must be strictly maintained at cryogenic temperatures (-78 °C) in a non-polar solvent to destabilize any transient carbocation [3].

SN2 Hydroxy Enantiopure α-Hydroxy Ester Activation DAST Activation (-HF) Hydroxy->Activation Intermediate Aminosulfur Intermediate Activation->Intermediate SN2 Backside F- Attack (SN2 Inversion) Intermediate->SN2 Low Temp (-78°C) SN1 Carbocation Formation (SN1 Pathway) Intermediate->SN1 High Temp / Polar Solvent Product Inverted α-Fluoro Ester SN2->Product High ee% Racemate Racemic Mixture (Yield Loss) SN1->Racemate Loss of ee%

Stereospecific nucleophilic fluorination highlighting the competing SN2 and SN1 pathways.

Experimental Protocol

  • Preparation: Dissolve 1.0 mmol of enantiopure (R)-2-hydroxy-2-(3-fluoro-5-methoxyphenyl)acetate in 15 mL of anhydrous DCM under argon.

  • Cryogenic Control: Cool the flask to exactly -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Activation: Add 1.2 mmol of DAST dropwise via a syringe pump over 20 minutes. The slow addition prevents localized exothermic spikes that could trigger the SN​1 racemization pathway.

  • Validation & Isolation: Stir at -78 °C for 2 hours. Quench the reaction while still at -78 °C by adding 5 mL of saturated NaHCO₃ to neutralize the generated HF. Warm to room temperature, extract the organic layer, and purify. Hydrolyze the resulting (S)-fluoro ester under mild basic conditions at 0 °C.

Route 3: Biocatalytic Kinetic Resolution

Concept & Causality When chemical asymmetric induction is too costly or difficult to scale, biocatalysis provides an elegant alternative. This route begins with the easily synthesized racemic 2-fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid ester. By utilizing a highly selective enzyme, such as Candida antarctica Lipase B (CALB), one enantiomer is selectively hydrolyzed to the free acid while the other remains as an ester. The causality of the separation lies in the enzyme's chiral active site, which sterically accommodates only one stereoisomer of the α -fluoro benzylic center [4].

Experimental Protocol

  • Preparation: Suspend 10.0 mmol of racemic ethyl 2-fluoro-2-(3-fluoro-5-methoxyphenyl)acetate in 50 mL of 0.1 M phosphate buffer (pH 7.2) containing 10% v/v methyl tert-butyl ether (MTBE) to aid substrate solubility.

  • Enzymatic Resolution: Add 100 mg of immobilized CALB.

  • Incubation: Incubate the mixture at 37 °C with orbital shaking (200 rpm). Monitor the reaction via chiral HPLC. Stop the reaction exactly at 50% conversion (typically 12-18 hours) by filtering off the immobilized enzyme.

  • Validation & Isolation: Adjust the aqueous filtrate to pH 8.0 and extract with ethyl acetate to recover the unreacted (R)-ester. Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with ethyl acetate to isolate the enantioenriched (S)-acid.

Comparative Data Summary

The table below summarizes the experimental performance of each route based on standard laboratory-scale benchmarks for α -fluoroarylacetic acids.

ParameterRoute 1: Electrophilic (Organocatalysis)Route 2: Nucleophilic ( SN​2 Inversion)Route 3: Biocatalytic Resolution
Typical Yield 75 - 85%60 - 70%48 - 49% (Max theoretical 50%)
Enantiomeric Excess (ee) 90 - 95%85 - 92% (Prone to partial racemization)> 99%
Step Count 2 (from parent acid)3 (requires chiral hydroxy precursor)2 (from racemic ester)
Scalability Moderate (Cryogenic limits)Low (Hazards of DAST at scale)High (Aqueous, mild conditions)
Cost Efficiency Medium (Expensive catalysts)High (DAST is expensive/hazardous)Low (Enzymes are reusable)

References

  • Synthesis of α-fluorocarboxylic acids and derivatives - Organic Chemistry Portal. Organic Chemistry Portal.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Investigating Substrate Scope and Enantioselectivity of a Defluorinase by a Stereochemical Probe. Journal of the American Chemical Society.
  • Enzymatic synthesis of fluorinated compounds. PMC - NIH.
Validation

A Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid: A Comparative Analysis

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures through the systematic fragmentation of parent ions. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, a compound of interest due to its unique combination of functional groups. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation pathway based on established principles and compare it with the known fragmentation of structurally related compounds. This comparative approach will highlight the influence of the dual fluorine substitutions and the alpha-fluoroacetic acid moiety on the molecule's behavior in the mass spectrometer.

Theoretical Fragmentation Analysis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

The fragmentation of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid under mass spectrometry, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is expected to be influenced by its key structural features: the carboxylic acid group, the benzylic fluorine atom, the methoxy group, and the fluorine atom on the aromatic ring. ESI is a soft ionization technique that is likely to produce a prominent protonated or deprotonated molecular ion, allowing for the determination of the molecular weight.[1][2] Subsequent tandem mass spectrometry (MS/MS) will induce fragmentation, providing structural information.

Given the acidic nature of the carboxylic acid, negative ion mode ESI is a highly suitable method for analysis, which would generate a deprotonated molecule ([M-H]^-) as the parent ion. The fragmentation of this ion would likely proceed through several key pathways.

One of the most common fragmentation pathways for carboxylic acids is the loss of carbon dioxide (CO2), a neutral loss of 44 Da.[3] This decarboxylation is a prominent feature in the mass spectra of many organic acids. For perfluorinated carboxylic acids, it is known that the initial loss of CO2 is a primary fragmentation step.[4]

Another potential fragmentation pathway involves the cleavage of the C-C bond between the alpha-carbon and the aromatic ring. This would be influenced by the stability of the resulting fragments. The presence of a methoxy group on the aromatic ring can also direct fragmentation, often leading to the loss of a methyl radical (•CH3) or formaldehyde (CH2O).

The fluorine atoms on the molecule are expected to significantly influence the fragmentation pattern. While the C-F bond is strong, the loss of HF (a neutral loss of 20 Da) is a possible fragmentation pathway, particularly from the alpha-fluoro position, potentially through rearrangement mechanisms.[5] The stability of the fluorinated aromatic ring suggests that it may remain intact in many of the major fragment ions.

Comparative Fragmentation Analysis

To better understand the influence of the various functional groups on the fragmentation of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, it is instructive to compare its predicted fragmentation with that of a simpler, related molecule. For this purpose, we will consider the known electron ionization (EI) mass spectrum of 4-methoxyphenylacetic acid.

The EI mass spectrum of 4-methoxyphenylacetic acid shows a prominent molecular ion peak. A key fragmentation pathway for this molecule is the benzylic cleavage to lose the carboxylic acid group, resulting in a stable methoxybenzyl cation. Another significant fragment corresponds to the loss of the methoxy group.

In contrast, for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, the presence of the alpha-fluorine atom will likely alter the stability of the benzylic cation, potentially making the loss of the entire acetic acid group less favorable than in the non-alpha-fluorinated analog. Furthermore, the additional fluorine on the aromatic ring will increase the mass of the aromatic fragments and could introduce new fragmentation pathways, such as the loss of HF.

Predicted Major Fragment Ions for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid
Predicted m/z Proposed Fragmentation Notes
203([M-H]^-)Deprotonated molecular ion in negative ESI mode.
159([M-H-CO_2]^-)Loss of carbon dioxide from the parent ion. A common fragmentation for carboxylic acids.
183([M-H-HF]^-)Loss of hydrogen fluoride, likely from the alpha-fluoro position.
141([M-H-CO_2-HF]^-)Subsequent loss of HF after initial decarboxylation.
126([M-H-CO_2-HF-CH_3]^-)Loss of a methyl radical from the methoxy group following other fragmentations.

Proposed Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid in negative ion mode ESI-MS/MS.

parent [M-H]⁻ m/z 203 frag1 [M-H-CO₂]⁻ m/z 159 parent->frag1 - CO₂ frag2 [M-H-HF]⁻ m/z 183 parent->frag2 - HF frag3 [M-H-CO₂-HF]⁻ m/z 141 frag1->frag3 - HF

Caption: Primary fragmentation pathways of the deprotonated molecular ion.

Experimental Protocol

For researchers wishing to acquire an experimental mass spectrum of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, the following protocol provides a starting point for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL to create a stock solution.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography
  • Column: A C18 reversed-phase column is a suitable choice for this type of analyte.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode is recommended due to the carboxylic acid functionality.

  • Scan Mode: Full scan MS to identify the deprotonated molecular ion, followed by tandem MS (MS/MS) of the parent ion to obtain the fragmentation pattern.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in the MS/MS experiment to observe a range of fragment ions.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Reversed-Phase C18 Column inject->separate esi ESI Source (Negative Mode) separate->esi ms1 Full Scan MS (Identify [M-H]⁻) esi->ms1 ms2 Tandem MS (MS/MS) (Fragment [M-H]⁻) ms1->ms2

Caption: General workflow for LC-MS analysis.

Conclusion

References

  • Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry.
  • Wikipedia. (2023). Electrospray ionization. Retrieved from [Link]

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-14.
  • Tulp, M. T., & Safe, S. H. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-14.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • mzCloud. (2016). DL-α-Methoxyphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Methoxyphenylacetic acid, TMS derivative. Retrieved from [Link]

  • PubMed. (1983). Mass spectral fragmentation of 24,24-diphenyl-23-ene derivatives of cholic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). p-Methoxybenzoic acid, 3,5-difluorophenyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]

  • Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid proper disposal procedures

Standard Operating Procedure: Disposal and Thermal Destruction of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid As a fluorinated organic acid, 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid presents unique logistica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Thermal Destruction of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

As a fluorinated organic acid, 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid presents unique logistical and environmental challenges during disposal. Drug development professionals and laboratory personnel must manage this compound not just as a standard organic acid, but as a halogenated environmental hazard.

This guide provides the authoritative, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this specific pharmaceutical intermediate, ensuring full Resource Conservation and Recovery Act (RCRA) compliance and environmental stewardship.

Mechanistic Rationale for Disposal Protocols

To understand the strict disposal requirements for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, we must examine its molecular architecture.

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. Standard incineration temperatures (<800°C) fail to fully mineralize these bonds, leading to unimolecular decomposition that generates volatile Products of Incomplete Combustion (PICs)[1]. These PICs are often potent greenhouse gases or toxic fluoroalkenes[2].

  • Hydrogen Fluoride (HF) Generation: When the C-F bond is successfully broken at extreme temperatures, the fluorine atoms react with hydrogen to form Hydrogen Fluoride (HF) gas[2]. HF is highly corrosive and toxic, meaning the destruction facility must be equipped with specialized alkaline wet scrubbers to capture and neutralize the gas before environmental release[1].

  • Corrosivity and Metal Incompatibility: As an acetic acid derivative, the compound can corrode standard metal containers. Furthermore, halogenated solvents and their acid derivatives are notorious for degrading galvanized steel, risking catastrophic leaks in the waste storage area[3].

Operational Workflow: Segregation, Packaging, and Storage

Every disposal protocol must be a self-validating system. By strictly controlling how the waste is packaged at the point of generation, you prevent downstream reactions and regulatory fines.

Step 1: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) waste container.

  • Causality: HDPE is highly resistant to both the acidic nature of the acetic acid moiety and the solvent properties of halogenated organics. Never use galvanized steel safety cans for halogenated or acidic waste, as they will rapidly corrode[3].

Step 2: Waste Segregation

  • Action: Deposit the chemical strictly into the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents (e.g., hexane, ethanol).

  • Causality: Mixing halogenated and non-halogenated waste dilutes the halogen concentration, complicating the thermal destruction profile at the incineration plant. Furthermore, halogenated waste disposal is significantly more expensive; mixing streams unnecessarily inflates disposal costs[4].

Step 3: Labeling and Satellite Accumulation

  • Action: Affix a RCRA-compliant hazardous waste label immediately upon adding the first drop of waste. Label it clearly as "Hazardous Waste - Halogenated Organic Acid (Contains Fluorine)".

  • Action: Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA) at or near the point of generation. Under EPA RCRA regulations, you may accumulate up to 55 gallons of hazardous waste in an SAA, provided it is under the control of the operator[5].

Thermal Destruction & Disposal Plan

Once the waste leaves your facility via a licensed hazardous waste broker, it must undergo specific thermal destruction to ensure the C-F bonds are entirely eradicated.

Step 1: Waste Profiling and Transport

  • Ensure your waste broker profiles the material accurately. Depending on its state (solid powder vs. aqueous solution), it may carry specific RCRA waste codes (e.g., D002 for corrosivity if pH ≤ 2).

Step 2: High-Temperature Incineration

  • The waste must be routed to a commercial hazardous waste incinerator capable of sustaining temperatures > 1100°C with a minimum residence time of 2 seconds [1]. This extreme thermal environment is the only validated method to ensure >99.99% Destruction and Removal Efficiency (DRE) of the fluorinated aromatic ring and the aliphatic C-F bond, preventing the release of fluorinated PICs[2].

Step 3: Alkaline Wet Scrubbing

  • The incinerator must utilize an alkaline wet scrubber system (typically utilizing calcium hydroxide, Ca(OH)2​ ). As the waste burns, the generated HF gas passes through the scrubber and is neutralized into inert calcium fluoride ( CaF2​ ) and water, which can be safely disposed of as non-hazardous solid waste[1].

Spill Response and Decontamination Protocol

In the event of an accidental spill of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid in the laboratory:

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves (double-gloved), chemical splash goggles, and a lab coat.

  • Neutralize: Because it is an organic acid, do not use generic absorbent pads immediately. First, cover the spill with a weak, solid base such as sodium bicarbonate ( NaHCO3​ ) or sodium carbonate. This neutralizes the acetic acid moiety, mitigating the immediate corrosive hazard and preventing volatile acidic vapors.

  • Collect: Once the bubbling (carbon dioxide evolution) ceases, sweep the neutralized solid using a non-sparking brush and dustpan.

  • Dispose: Place the swept material into an HDPE container, label it as Halogenated Hazardous Waste, and transfer it to the SAA. Never wash fluorinated organic spills down the sink.

Quantitative Waste Stream Parameters

Summarizing the logistical data ensures quick reference for EHS audits and waste profiling.

ParameterOperational SpecificationMechanistic Rationale
Waste Classification Halogenated Organic WasteContains multiple C-F bonds requiring specialized, high-temp destruction.
Primary Container HDPE (High-Density Polyethylene)Resistant to acidic corrosion; prevents metal leaching and container failure.
Destruction Temperature > 1100°CRequired to break the ~485 kJ/mol C-F bond and prevent toxic byproducts.
Residence Time ≥ 2 secondsEnsures complete thermal mineralization to HF and CO2​ .
Scrubber Chemistry Ca(OH)2​+2HF→CaF2​+2H2​O Neutralizes highly toxic hydrogen fluoride gas into inert calcium fluoride.

Disposal Workflow Visualization

G Start Waste Generation 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid Segregation Waste Segregation Halogenated Organic Waste Stream Start->Segregation Storage Satellite Accumulation Area (SAA) HDPE Container, < 180 Days Segregation->Storage Transport RCRA Transport Licensed Hazardous Waste Broker Storage->Transport Incineration High-Temp Incineration > 1100°C, ≥ 2s Residence Time Transport->Incineration Scrubber Alkaline Wet Scrubbing Neutralize HF gas to CaF2 Incineration->Scrubber End Safe Environmental Release CO2, H2O, and Inert Fluoride Salts Scrubber->End

Workflow for the segregation, thermal destruction, and neutralization of fluorinated organic waste.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf National Institutes of Health (NIH) / National Research Council[Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams U.S. Environmental Protection Agency (EPA)[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories U.S. Environmental Protection Agency (EPA)[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt Environmental Health and Safety (VEHS)[Link]

  • Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances in a Legacy Aqueous Film Forming Foam ACS Publications[Link]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic system of risk mitigation. Handling complex halogenated organics like 2-Fluoro-2-(3-fluoro-5-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic system of risk mitigation. Handling complex halogenated organics like 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid requires an understanding of both the molecule's chemical behavior and the physiological vulnerabilities of the researcher.

This guide provides the definitive operational and logistical framework for handling this compound, ensuring that your laboratory workflows remain safe, compliant, and scientifically rigorous.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the specific physicochemical threats posed by 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid. While specific toxicological data for this exact derivative is continually evolving, we extrapolate its hazard profile from structurally identical fluorinated phenylacetic acids[1][2].

  • Dermal Penetration (The Lipophilicity Factor): The presence of the methoxy (–OCH₃) group and multiple fluorine atoms significantly increases the lipophilicity of the phenyl ring. This enhanced lipophilicity allows the compound to bypass the skin's aqueous barriers more efficiently than unsubstituted phenylacetic acids, carrying the corrosive carboxylic acid moiety deeper into the dermal layers.

  • Aerosolization Risk: Like most substituted phenylacetic acids, this compound is a crystalline solid or fine powder at room temperature[1]. Static charge generated during weighing can cause micro-particles to aerosolize, presenting a severe inhalation hazard (H335: May cause respiratory irritation)[3].

  • Thermal Decomposition (The HF Threat): If subjected to high heat, strong acids, or vigorous exothermic reactions, the carbon-fluorine bonds can degrade, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas [1]. This necessitates strict temperature controls and specific emergency protocols.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[4][5] and the National Research Council's Prudent Practices in the Laboratory[6][7], the following PPE matrix is mandatory. The data is structured to provide immediate, actionable guidance based on the operational context.

PPE CategorySpecification & MaterialCausal Rationale for Selection
Hand Protection Double-Gloving: Inner Nitrile (4 mil), Outer Nitrile (8 mil) or Neoprene.Nitrile provides superior resistance to organic acids compared to latex. Double-gloving mitigates the enhanced dermal penetration risk; the outer glove absorbs mechanical wear, preserving the inner barrier.
Eye/Face Protection ANSI Z87.1-compliant Chemical Splash Goggles. Add Face Shield for bulk transfers.Standard safety glasses lack orbital seals. Airborne powder or solvent splashes containing the dissolved acid can cause severe corneal damage (H319)[8].
Body Protection Flame-Resistant (FR) or Chemical-Resistant Lab Coat (Knee-length); Closed-toe, non-porous shoes.Prevents accumulation of powder on personal clothing. FR material is required if the compound is used in reactions involving flammable solvents.
Respiratory Protection NIOSH-approved N95 (minimum for weighing) or P100 half-mask respirator.Prevents inhalation of aerosolized micro-particles during transfer. Note: If heating the compound, a fume hood is mandatory to vent potential HF gas; respirators do not filter HF unless equipped with specific acid-gas cartridges.

Operational Workflows: Step-by-Step Methodologies

Trust in a protocol comes from its reproducibility and internal logic. The following workflows are designed as self-validating systems to ensure maximum safety.

Protocol A: Dispensing and Weighing (Solid State)

The greatest risk of exposure occurs during the transfer of the dry powder due to static-induced aerosolization.

  • Preparation: Ensure the analytical balance is located within a certified ductless powder weighing hood or a standard chemical fume hood with the sash lowered to the minimum functional height.

  • Static Mitigation: Pass a static-eliminating ionizer over the compound container, the weighing boat, and the spatula. Rationale: Neutralizing static prevents the fine fluorinated powder from repelling and becoming airborne.

  • PPE Verification: Don double nitrile gloves, chemical splash goggles, and an N95 respirator.

  • Transfer: Use a grounded, anti-static stainless steel spatula. Transfer the compound slowly to minimize dust generation.

  • Decontamination: Wipe down the balance pan and surrounding hood area with a disposable towel dampened with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acid, followed by a water wipe.

Protocol B: Reaction Setup & Handling (Solution State)
  • Solvent Compatibility: Dissolve the compound in the chosen solvent (e.g., DMF, DMSO, or DCM) entirely within the fume hood.

  • Thermal Control: If the reaction requires heating, equip the setup with a reflux condenser and a secondary containment tray. Rationale: Overheating can trigger decomposition, releasing HF gas and carbon monoxide[1].

  • Inert Atmosphere: For sensitive couplings, purge the reaction vessel with Nitrogen or Argon to prevent oxidative degradation and manage pressure safely.

Protocol C: Spill Response & Disposal Plan
  • Containment (Solid Spill): Do NOT sweep dry powder. Cover the spill with damp absorbent pads to suppress dust.

  • Containment (Liquid Spill): If dissolved in solvent, apply an inert, chemically compatible absorbent (e.g., vermiculite or a commercial acid spill kit).

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label clearly as "Halogenated Organic Acid Waste." Segregate strictly from strong oxidizing agents and strong bases to prevent violent exothermic reactions[1].

Workflow Visualization: Handling & Emergency Logic

The following diagram maps the critical decision points for handling this compound, ensuring immediate visual comprehension of the safety logic.

PPE_Workflow Start Task: Handle 2-Fluoro-2- (3-fluoro-5-methoxyphenyl)acetic acid StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Weighing) StateCheck->Solid Liquid In Solution (Reaction) StateCheck->Liquid PPE_Solid N95 Mask, Goggles, Double Nitrile Gloves, Powder Hood Solid->PPE_Solid PPE_Liquid Fume Hood, Goggles, Double Gloves, FR Lab Coat Liquid->PPE_Liquid Spill Spill Occurs? PPE_Solid->Spill PPE_Liquid->Spill WetWipe Dampen to suppress dust. Use Acid Spill Kit. Spill->WetWipe Yes Dispose Segregate as Halogenated Acid Waste Spill->Dispose No WetWipe->Dispose

Caption: Decision matrix for PPE selection and spill response based on the compound's physical state.

Emergency Response & Decontamination

Even with a self-validating safety system, exposure can occur. Immediate, mechanistic response is critical.

  • Dermal Exposure: The lipophilic nature of the compound means it will absorb quickly. Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[1]. Note: If thermal decomposition has occurred and HF exposure is suspected, immediately massage 2.5% Calcium Gluconate gel into the affected area after initial washing, and seek emergency medical attention.

  • Ocular Exposure: The acidic nature will cause immediate severe irritation. Flush eyes at a certified eyewash station for 15 minutes, forcibly holding the eyelids open to ensure complete irrigation[1].

  • Inhalation: Move the victim to fresh air immediately. If respiratory irritation persists, administer oxygen and seek medical evaluation, as pulmonary edema can have a delayed onset following inhalation of corrosive fluorinated dusts[8].

References

The protocols and hazard assessments in this guide are grounded in the following authoritative safety standards and chemical data repositories:

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.